?-escin
Description
Overview of Escin (B49666) as a Mixture of Triterpenoid (B12794562) Saponins (B1172615)
Escin is recognized in research as a complex mixture of triterpenoid saponins. These compounds are naturally occurring glycosides characterized by a triterpene aglycone backbone attached to one or more sugar chains. Escin, in its entirety, is the primary active component found in the seeds of the horse chestnut tree, Aesculus hippocastanum, and is responsible for many of its documented properties. wikipedia.orgtandfonline.comresearchgate.netresearchgate.net Research into escin often involves studying the effects of the mixture as a whole, as well as investigating the activities of its individual constituent isomers. wikipedia.orgresearchgate.netnih.gov
Classification and Characterization of Escin Isomers in Research
Distinction and Significance of α-Escin and β-Escin in Preclinical Investigations
In preclinical investigations, a key distinction is made between α-escin and β-escin. Historically, these terms referred to mixtures of components, with β-escin containing C22-O-acetyl saponins (referred to as escins) and α-escin containing C28-O-acetyl saponins (referred to as isoescins). mdpi.com More recently, α-escins are largely associated with Isoescin Ia and Ib, while β-escins are primarily composed of Escin Ia and Ib. mdpi.com This classification is significant because β-escins have generally been found to be more active in various studies compared to α-escins. mdpi.com Furthermore, α-escins can form from β-escins through acyl migration when aqueous solutions of β-escin are heated, adding another layer of complexity to their study. mdpi.com
Research on Escin Ia, Escin Ib, Isoescin Ia, and Isoescin Ib
Specific research efforts have focused on the four major saponins found in Aesculus hippocastanum and Aesculus chinensis: Escin Ia, Escin Ib, Isoescin Ia, and Isoescin Ib. researchgate.netfio.org.cn These four compounds together can constitute a significant percentage of the total saponin (B1150181) content in horse chestnut seeds. researchgate.netmdpi.com Studies have aimed to separate and quantify these specific isomers using techniques like High-Performance Liquid Chromatography (HPLC) to better understand their individual pharmacological profiles. fio.org.cnbiocrick.com Research indicates that Escin Ia and Isoescin Ia have been traditionally considered among the chief active ingredients within the escin mixture. ncats.io Comparative pharmacokinetic studies have also investigated the behavior of Escin Ib and Isoescin Ib following administration. ncats.io
Exploration of Other Identified Escin Isomers and Congeners
Beyond the primary α and β classifications and the four major isomers, research continues to explore the properties of other identified escin isomers and congeners present in the mixture. Studies have reported the presence of numerous other related triterpenoid saponins, including Escin IIa, Escin IIb, Escin IIIa, Isoescin IIa, Isoescin IIb, deacetylescin Ia, deacetylescin Ib, deacetylescin IIa, and deacetylescin IIb, as well as Escin V and VI. mdpi.comnih.gov The investigation of these less abundant compounds contributes to a more complete understanding of the full spectrum of bioactivity associated with horse chestnut extracts.
Botanical Sources of Escin for Scientific Research
Aesculus hippocastanum (Horse Chestnut) Seeds as Primary Source
The primary botanical source for escin used in scientific research is the seeds of Aesculus hippocastanum, commonly known as the horse chestnut tree. wikipedia.orgtandfonline.comresearchgate.netnih.govctdbase.orgnih.govnih.govtandfonline.comweareprovital.comdermnetnz.org The seed cotyledons are particularly rich in escin, although trace amounts can also be found in other parts of the plant, such as the seed integuments, bark, buds, leaves, and immature fruit pericarps. tandfonline.com Due to the high concentration of escin in the seeds, large-scale extraction for research and commercial preparations primarily utilizes this part of the plant. tandfonline.com Other species within the Aesculus genus, such as Aesculus chinensis and Aesculus turbinata, have also been reported as sources of escin and related saponins for research purposes. tandfonline.comfio.org.cnmdpi.comtandfonline.comwikidata.org
α-Escin Research in Other Aesculus Species
While Aesculus hippocastanum is a primary source of escin, research has also investigated the presence and properties of this compound in other Aesculus species, including Aesculus wilsonii Rehd. and Aesculus chinensis Bunge. Escin, a mixture of triterpene saponins, is recognized as a major active principle within the Aesculus genus, contributing to various observed bioactivities. sfasu.eduresearchgate.net
Studies on Aesculus wilsonii Rehd. have focused on its chemical constituents, revealing the presence of saponins among other compound classes like flavonoids, organic acids, and sterols. mdpi.comcabidigitallibrary.org Research has explored the potential anti-inflammatory effects of compounds isolated from A. wilsonii seeds. mdpi.comdntb.gov.uaresearchgate.net While these studies have identified novel compounds and known isolates with anti-inflammatory activity, the specific content and research findings solely focused on α-escin within A. wilsonii are less detailed in the provided search results compared to the broader saponin mixture or other constituents. One study on A. wilsonii seeds investigated compounds for their ability to inhibit nitric oxide (NO) release in LPS-induced RAW264.7 cells, identifying several compounds with significant inhibitory effects, but explicitly detailing "aeswilosides I–IV" and other known isolates rather than isolating the effect of pure α-escin. dntb.gov.uaresearchgate.net Escin, as a mixture, has been extracted from the fruit of Aesculus wilsonii and studied for its effects on neuropathic pain in rats, suggesting potential therapeutic effects related to downregulating pro-inflammatory cytokines and suppressing signaling pathways. nih.gov
Aesculus chinensis Bunge is another species where escin has been reported. nih.govresearchgate.net Similar to A. wilsonii, research on A. chinensis has identified a variety of chemical components, including escin saponins. mdpi.comnih.gov Studies have isolated and identified escin isomers, including escin Ia and isoescin Ia (α-escin), from the seeds of Aesculus chinensis Bunge. researchgate.net Research into Aesculus chinensis var. chekiangensis has also yielded triterpenoid saponins, with investigations into their cytotoxic and neuroprotective activities. frontiersin.org While these studies confirm the presence of α-escin and other escin isomers in A. chinensis, detailed research findings specifically isolating the effects or content of α-escin distinct from the escin mixture or other saponins in this species are not extensively provided in the search results.
The research indicates that both Aesculus wilsonii and Aesculus chinensis contain escin saponins, including α-escin. mdpi.comnih.govresearchgate.net However, much of the research available discusses the escin mixture or other compound classes present in these species, highlighting the need for more targeted studies to fully elucidate the specific role and properties of α-escin in Aesculus wilsonii and Aesculus chinensis.
β-Escin is a complex mixture of triterpenoid saponins primarily found in the seeds of the horse chestnut tree (Aesculus hippocastanum). worldscientific.comworldscientific.comwikipedia.org It is the main active component responsible for many of the plant's traditional medicinal properties. worldscientific.comworldscientific.comwikipedia.org β-escin is an oleanane-type pentacyclic triterpenoid saponin. worldscientific.comworldscientific.com The structure of β-escin features a protoaescigenin (B8773068) backbone, which is esterified at the C-22 position with acetic acid and at the C-21 position with either angelic or tiglic acid. researchgate.net A glucuronic acid moiety is conjugated at the C-3 position, and typically two glucose sugars are attached to the glucuronic acid, one of which can be substituted with xylose. researchgate.net
Biosynthesis and Experimental Production of Escin
The biosynthesis of β-escin in plants is a complex process involving multiple enzymatic steps that transform a simple precursor into the intricate saponin structure. Research into this pathway has identified key enzymes and gene clusters responsible for the various modifications of the triterpenoid backbone.
Elucidation of Escin Biosynthetic Pathways
The biosynthetic pathway of escin involves the cyclization of a linear precursor, followed by a series of oxidative modifications, glycosylations, and acylations. nih.govuea.ac.ukresearchgate.net Understanding this pathway is crucial for potential bioengineering efforts to increase escin production or modify its structure. uea.ac.uk
Identification of Precursor Compounds (e.g., Oleanane (B1240867) Backbone, β-Amyrin)
The foundational structure for β-escin biosynthesis is a pentacyclic triterpenoid skeleton. The primary precursor to the aglycone of β-escin is β-amyrin, which is an oleanane-type triterpene. nih.govuea.ac.uknih.gov β-amyrin is synthesized from the 30-carbon intermediate 2,3-oxidosqualene (B107256) through the action of oxidosqualene cyclases (OSCs). nih.govuea.ac.uknih.gov The oleanane backbone itself is a class of pentacyclic triterpenoids derived from 2,3-oxidosqualene. nih.gov
Functional Characterization of Key Enzymes and Gene Clusters
The transformation of β-amyrin into the complex structure of β-escin involves the sequential action of several classes of enzymes, including oxidosqualene cyclases (OSCs), cytochrome P450 monooxygenases (CYPs), glycotransferases, and acyltransferases. nih.govresearchgate.netresearchgate.net Studies have identified biosynthetic gene clusters (BGCs) in the horse chestnut genome that contain genes encoding these enzymes, suggesting a clustered organization of the escin biosynthetic pathway. nih.govresearchgate.netresearchgate.netnih.govresearchgate.net
Oxidosqualene cyclases (OSCs) are enzymes that catalyze the cyclization of 2,3-oxidosqualene, a key step in the biosynthesis of triterpenoids and sterols. nih.govikiam.edu.ec In the context of escin biosynthesis, specific OSCs are responsible for producing the β-amyrin scaffold from 2,3-oxidosqualene. nih.govuea.ac.uknih.gov For instance, AcOCS6 has been identified in Aesculus chinensis as a β-amyrin synthase (BAS) involved in catalyzing the formation of β-amyrin. nih.govresearchgate.net Heterologous expression of AcOCS6 in Nicotiana benthamiana has been shown to result in the production of β-amyrin. nih.gov
Cytochrome P450 monooxygenases (CYPs) are a diverse superfamily of enzymes that play crucial roles in the structural diversification of triterpenoids through oxidative modifications such as hydroxylation and oxidation. nih.govresearchgate.netresearchgate.netbohrium.comfrontiersin.org In the escin biosynthetic pathway, CYPs are involved in site-specific oxygenation of the β-amyrin skeleton. nih.gov Several CYP enzymes have been implicated in the formation of aescin, including AcCYP716A278 and AcCYP716A275, which are distributed within the identified biosynthetic gene clusters in Aesculus chinensis. nih.govresearchgate.netresearchgate.net Other studies have identified CYPs such as AhCYP1, AhCYP2, and AhCYP3 in Aesculus hippocastanum that are involved in the oxidation of the β-amyrin aglycone, leading to intermediates like 21β,22α,24,28-OH beta-amyrin (B1666858). uea.ac.ukuea.ac.uk CYP716A subfamily members are known to catalyze oxidation reactions at C-28 on β-amyrin in various plant species. nih.gov
Glycotransferases are enzymes that catalyze the transfer of sugar moieties from activated donor molecules (such as UDP-sugars) to acceptor molecules, forming glycosidic bonds. frontiersin.orgnih.gov This glycosylation is a critical step in the biosynthesis of saponins like β-escin, contributing to their solubility and biological activity. nih.govresearchgate.net Cellulose (B213188) synthase-like (CSL) proteins and UDP-dependent sugar transferases (UGTs) are examples of glycotransferases involved in escin biosynthesis. nih.govresearchgate.netresearchgate.net In Aesculus species, AcCSL1 and AhCSL1 have been identified as enzymes capable of adding D-glucuronic acid to intermediates in the pathway. nih.govuea.ac.ukresearchgate.netuea.ac.uk AhUGT1 is a UDP-dependent sugar transferase capable of adding D-galactose. uea.ac.ukuea.ac.uk These enzymes contribute to the glycosylation pattern observed in β-escin.
Acyltransferases are enzymes that catalyze the transfer of acyl groups from an activated donor (such as acyl-CoA) to an acceptor molecule. d-nb.info In the context of triterpenoid saponin biosynthesis, acyltransferases, particularly those belonging to the BAHD family, are responsible for the esterification of hydroxyl groups on the triterpenoid backbone. nih.govresearchgate.netresearchgate.netnih.gov This acylation contributes to the structural diversity of aescins. researchgate.net Specific BAHD acyltransferases, such as AcBAHD3 and AcBAHD6 in Aesculus chinensis, have been shown to be involved in catalyzing the formation of aescins and can acetylate the hydroxyl group of aescin precursors, yielding products like 22-O-acetylprotoaescigenin. nih.govresearchgate.netresearchgate.netnih.gov These enzymes can also utilize acetyl-CoA as a donor. nih.gov
Here is a summary of some key enzymes and their roles in β-escin biosynthesis:
| Enzyme Class | Example Enzyme (Species) | Proposed Role in Escin Biosynthesis |
| Oxidosqualene Cyclase | AcOCS6 (A. chinensis) | Catalyzes the formation of β-amyrin from 2,3-oxidosqualene. nih.govresearchgate.net |
| Cytochrome P450 | AcCYP716A278 (A. chinensis) | Involved in oxidative modifications of the triterpenoid backbone. nih.govresearchgate.netresearchgate.net |
| Cytochrome P450 | AcCYP716A275 (A. chinensis) | Involved in oxidative modifications of the triterpenoid backbone. nih.govresearchgate.netresearchgate.net |
| Cytochrome P450 | AhCYP1 (A. hippocastanum) | Involved in oxidation of the β-amyrin aglycone. uea.ac.ukuea.ac.uk |
| Cytochrome P450 | AhCYP2 (A. hippocastanum) | Involved in oxidation of the β-amyrin aglycone. uea.ac.ukuea.ac.uk |
| Cytochrome P450 | AhCYP3 (A. hippocastanum) | Involved in oxidation of the β-amyrin aglycone. uea.ac.ukuea.ac.uk |
| Glycotransferase (CSL) | AcCSL1 (A. chinensis) | Adds D-glucuronic acid to pathway intermediates. nih.govresearchgate.net |
| Glycotransferase (CSL) | AhCSL1 (A. hippocastanum) | Adds D-glucuronic acid to pathway intermediates. uea.ac.ukuea.ac.uk |
| Glycotransferase (UGT) | AhUGT1 (A. hippocastanum) | Adds D-galactose to pathway intermediates. uea.ac.ukuea.ac.uk |
| Acyltransferase (BAHD) | AcBAHD3 (A. chinensis) | Involved in acylation of aescin precursors. nih.govresearchgate.netresearchgate.netnih.gov |
| Acyltransferase (BAHD) | AcBAHD6 (A. chinensis) | Involved in acylation of aescin precursors, yielding 22-O-acetylprotoaescigenin. nih.govnih.gov |
Properties
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8R,8aR,9R,10R,12aS,14aR,14bR)-9-acetyloxy-8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-10-(2-methylbut-2-enoyloxy)-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-hydroxy-3,5-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H86O24/c1-10-23(2)46(71)79-43-44(72-24(3)60)55(22-59)26(17-50(43,4)5)25-11-12-30-51(6)15-14-32(52(7,21-58)29(51)13-16-53(30,8)54(25,9)18-31(55)61)75-49-41(77-48-38(67)36(65)34(63)28(20-57)74-48)39(68)40(42(78-49)45(69)70)76-47-37(66)35(64)33(62)27(19-56)73-47/h10-11,26-44,47-49,56-59,61-68H,12-22H2,1-9H3,(H,69,70)/t26-,27+,28+,29+,30+,31+,32-,33+,34+,35-,36-,37+,38+,39-,40-,41+,42-,43-,44-,47-,48-,49+,51-,52+,53+,54+,55-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXNVHPCVMSNXNP-FDGZCRRKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC1C(C2(C(CC1(C)C)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)CO)OC6C(C(C(C(O6)C(=O)O)OC7C(C(C(C(O7)CO)O)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)CO)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC=C(C)C(=O)O[C@H]1[C@@H]([C@@]2([C@@H](C[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H]([C@]5(C)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C)C)[C@@H]2CC1(C)C)C)O)CO)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H86O24 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1131.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6805-41-0, 26339-90-2 | |
| Record name | Escin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.164 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | β-d-Glucopyranosiduronic acid, [3β,16α,21β(Z),22α]-22-(acetyloxy)-16,24,28-trihydroxy-21-[(2-methyl-1-oxo-2-butenyl)oxy]olean-12-en-3-yl O-β-d-glucopyranosyl-(1→2)-O-[β-d-glucopyranosyl-(1→4)]- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.276 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biosynthesis and Experimental Production of Escin
Elucidation of Escin (B49666) Biosynthetic Pathways
Glycotransferases (e.g., CSL, UGTs)
Analysis of Biosynthetic Intermediates
The biosynthesis of escin involves a series of enzymatic steps starting from a triterpene scaffold. A key intermediate in the biosynthesis of aescin is beta-amyrin (B1666858). uea.ac.uk The biosynthesis of beta-amyrin is considered the first committed step in the aescin biosynthetic pathway, catalyzed by an oxidosqualene cyclase (OSC). uea.ac.uk
Research into the biosynthetic pathway has involved identifying and characterizing enzymes involved in the formation and oxidation of the aescin beta-amyrin aglycone. Studies using transcriptomic resources have identified enzymes such as AhOSC1, AhCYP1, AhCYP2, and AhCYP3 from A. hippocastanum. uea.ac.uk The activities of identified cytochrome P450s (CYPs) have been validated, leading to the isolation of novel aescin intermediates, including those up to 21β,22α,24,28-OH beta-amyrin. uea.ac.uk
Further steps in the pathway involve glycosylation and acylation. Enzymes like a cellulose (B213188) synthase-like enzyme (AhCSL1) and a UDP-dependent sugar transferase (AhUGT1) capable of adding D-glucuronic acid and D-galactose, respectively, have been identified. uea.ac.uk Partial characterization of other UGTs and BAHD enzymes has also been conducted, leading to the detection of intermediates only a few transformations away from the final escin structure. uea.ac.uk Protoescigenin, the main aglycone of escin saponins (B1172615), is a principal intermediate in semi-synthesis strategies designed for obtaining escin components. mdpi.com
Methodologies for Extraction and Isolation in Research Settings
The extraction and isolation of β-escin from Aesculus hippocastanum seeds are crucial steps for research and potential applications. Various methodologies have been developed and optimized to maximize the yield and purity of β-escin. These methods often involve solvent-based extraction, sometimes enhanced by techniques like sonication or utilizing specific apparatus like the Soxhlet extractor.
Optimization of Solvent-Based Extraction
Solvent extraction is a fundamental method for isolating β-escin from plant material. The choice of solvent significantly impacts the extraction efficiency. Studies have investigated different solvents and their concentrations to optimize the yield of escin. Methanol (B129727) has been found to be an effective solvent for the extraction of β-escin. researchgate.net Research on Aesculus chinensis Bunge seeds, which also contain escins, showed that methanol extracts yielded the highest quantity of escin Ia and Ib. researchgate.net This finding is consistent with studies on Aesculus hippocastanum, confirming methanol as a suitable extracting solvent for β-escin. researchgate.net
Optimized solvent-based extraction procedures often involve specific solvent concentrations, temperatures, and extraction times. For instance, accelerated solvent extraction (ASE) of saponins from A. chinensis seeds was optimized using 70% methanol as the solvent at 120°C with a static extraction time of 7 minutes per cycle, achieving nearly 100% recovery for major saponins in two cycles. researchgate.net Another study on ultrasonic extraction of saponins from Aesculus hippocastanum seeds utilized 70% methanol as the solvent at 80°C for 4 hours. nih.gov
The solubility of β-escin in aqueous solutions is limited, but it increases significantly with increasing pH due to the deprotonation of the carboxylic group in its glycone. mdpi.com β-escin is also soluble in alcohols like ethanol (B145695) and methanol, which are commonly used in extraction procedures. mdpi.com
Application of Ultrasonic Extraction Techniques
Ultrasonic extraction (UAE) is an advanced technique used to enhance the recovery of bioactive compounds from plant sources by employing ultrasound waves. mdpi.com UAE can potentially reduce extraction time and solvent consumption while improving extraction efficiency compared to conventional methods. mdpi.com
Studies have applied ultrasonic extraction for the recovery of saponins, including escin, from plant materials. For the extraction of escins from Aesculus hippocastanum seeds, ultrasonic extraction has been employed. nih.gov Optimized ultrasonic extraction conditions have been reported, such as using 70% methanol as the solvent, an extraction temperature of 80°C, and an extraction time of 4 hours. nih.gov This method involved mixing the powdered sample with the solvent and placing it in an ultrasonic bath. nih.gov The extraction was typically repeated multiple times to enhance the yield, and the combined extracts were processed further, including centrifugation and evaporation. nih.gov
While UAE can be efficient in terms of time, some studies comparing different extraction methods for β-escin have indicated that ultrasonic extraction might yield lower amounts compared to other techniques like Soxhlet extraction. worldscientific.com
Utilization of Soxhlet Extraction for Research-Scale Yields
Soxhlet extraction is a continuous solid-liquid extraction technique commonly used in research settings for its ability to achieve high extraction yields. This method involves the repeated washing of the sample with a condensed solvent, ensuring thorough extraction of the target compounds.
Soxhlet extraction has been utilized for the extraction of β-escin from Aesculus hippocastanum seeds. worldscientific.com When comparing different extraction methods for β-escin, Soxhlet extraction has been shown to provide the highest yield among solvent extraction, ultrasonic extraction, and Soxhlet extraction in some studies. worldscientific.com For example, a study by Cao et al. (2018) found that Soxhlet extraction resulted in the highest yield of β-escin. worldscientific.com
While effective for obtaining high yields, Soxhlet extraction typically requires longer extraction times compared to techniques like ultrasonic extraction. The choice between Soxhlet and other methods like UAE often depends on the desired balance between extraction time, solvent consumption, and yield for a specific research objective.
Here is a summary of extraction methods and some reported conditions/outcomes:
| Extraction Method | Solvent | Temperature (°C) | Time | Notes | Source |
| Accelerated Solvent Ext. | 70% Methanol | 120 | 7 min/cycle | Nearly 100% recovery in 2 cycles | researchgate.net |
| Ultrasonic Extraction | 70% Methanol | 80 | 4 hours | Optimized conditions | nih.gov |
| Soxhlet Extraction | (Various) | (Boiling point) | (Extended) | Highest yield compared to UAE and SE | worldscientific.com |
| Solvent Extraction (Reflux) | 70% Aqueous Ethanol | 100-120 | 8 hours (4 cycles) | ~2.5% yield after purification | researchgate.net |
| Solvent Extraction (Reflux) | Methanol | (Moderate) | (Various) | Used in various studies | researchgate.net |
| Water Extraction | Water | 20-40 | (Various) | Proposed for higher beta-aescin content from fresh seeds | mdpi.comscribd.com |
Analytical Methodologies for α Escin Research
Advanced Chromatographic Separation Techniques
Chromatographic methods are fundamental for isolating α-escin from natural extracts and quantifying its presence in various samples. These techniques leverage the differential interactions of compounds with a stationary phase and a mobile phase to achieve separation.
High-Performance Liquid Chromatography (HPLC) for Isolation and Quantification
High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the analysis of escin (B49666), including α-escin and its isomers. wikipedia.orguni-freiburg.denih.goveasychem.orguni-freiburg.de It is commonly coupled with a UV detector, with various wavelengths reported for analysis, such as 190 nm, 210 nm, 220 nm, and 340 nm (for related compounds like esculin (B1671248) and fraxin). wikipedia.orgnih.goveasychem.org Specifically, 220 nm is frequently used for detecting total triterpene glycosides in pharmaceutical formulations containing escin. wikipedia.org
Reversed-phase HPLC is a prevalent approach in escin analysis. wikipedia.orgeasychem.orguni-freiburg.de Typical stationary phases include C18 columns. wikipedia.org Mobile phases often consist of mixtures of organic solvents and aqueous solutions, such as acetonitrile (B52724) and 0.1% phosphoric acid solution (40:60) or varying ratios of water and acetonitrile. wikipedia.orgeasychem.org
HPLC methods have been successfully developed and validated for the quantitative determination of α-escin in bulk drug substances and different pharmaceutical dosage forms, including tablets and gels. The technique is also crucial for quality control of horse chestnut extracts and derived products. wikipedia.org HPLC can effectively separate the four major saponins (B1172615) found in escin: escin Ia, escin Ib, isoescin Ia (α-escin), and isoescin Ib (α-escin). nih.goveasychem.org
Research findings highlight the reliability of HPLC methods for determining escin content. For instance, a developed HPLC method was found to be simple, sensitive, and reliable for analyzing escin content in seeds, revealing a notable decrease in content during two years of storage. Another study utilizing HPLC for the determination of total triterpene glycosides in tablets demonstrated good linearity with relative standard deviations (RSD) less than 1% and mean recovery around 100.66%. wikipedia.org HPLC coupled with Diode Array Detection (HPLC-DAD) and Evaporative Light Scattering Detection (ELSD) are also applied for saponin (B1150181) analysis. uni-freiburg.denih.gov
Ultra-Performance Liquid Chromatography (UPLC) for High-Resolution Analysis
Ultra-Performance Liquid Chromatography (UPLC) offers enhanced resolution and faster analysis times compared to conventional HPLC. While specific applications directly focused on α-escin in the search results are limited, UPLC coupled with UV detection has been reported for the analysis of other compounds, such as coumarins and flavonoids, found in Aesculus hippocastanum. The application of UPLC to related compounds from the same plant source suggests its potential for high-resolution separation and analysis of α-escin and its various isomers, particularly when complex mixtures are involved. UPLC has also been mentioned in the context of determining the purity of protoescigenin, an aglycone derived from escin, indicating its use in related analytical processes. The speed advantage of UPLC is evident in a reported method for flavonoid profiling that achieved good separation in just 4.5 minutes.
Spectrometric Characterization and Structural Elucidation Methods
Spectrometric techniques are essential for confirming the identity of α-escin, elucidating its chemical structure, and characterizing its molecular features.
Mass Spectrometry (MS) and Tandem MS (LC-MS/MS) for Molecular Fingerprinting
Mass Spectrometry (MS) plays a crucial role in the characterization of escin extracts, enabling the identification of various congeners and isomers present. Liquid Chromatography-Mass Spectrometry (LC-MS) is a widely used hyphenated technique that combines the separation power of LC with the detection capabilities of MS for analyzing escin and its isomers. wikipedia.orgnih.govuni-freiburg.de
Tandem Mass Spectrometry (LC-MS/MS) is particularly valuable for the detailed analysis of α-escin. It is employed for the simultaneous quantification of escin isomers, including the α-escin isomers isoescin Ia and isoescin Ib, in biological matrices such as human plasma. LC-MS/MS analysis allows for the confirmation of detected ions as saponin ions, the identification of isomers within a sample, the elucidation of glycan sequences and the nature of ester groups on the aglycone, and the quantification of saponin content in extracts. LC-ESI/MS/MS (Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry) is also used for the identification of compounds in complex plant extracts.
MS data for α-escin (specifically isoescin Ib) is available, providing details on LC-MS and MS2 fragmentation patterns, including precursor ions and characteristic fragment peaks. This fragmentation information is vital for confirming the structure of α-escin. Techniques like MALDI-HRMS (Matrix-Assisted Laser Desorption/Ionization-High-Resolution Mass Spectrometry) are utilized to confirm the elemental compositions of escin isomers. LC-MS and LC-MS/MS experiments can differentiate between the various escin isomers, such as escin Ia, escin Ib, isoescin Ia, and isoescin Ib, based on their distinct retention times and fragmentation patterns.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Determination
NMR data can reveal specific structural features of the saponin aglycone, such as the presence and position of methyl proton signals and olefinic protons. It is also instrumental in establishing the relative configurations of carbon atoms within the molecule. Two-dimensional NMR techniques, such as ROESY (Rotating-frame Overhauser Effect Spectroscopy), are employed to investigate spatial relationships between atoms, which can provide insights into the binding modes of α-escin, for example, its interactions with cyclodextrins. Predicted 1H and 13C NMR spectra are available for some escin components, such as Escin IIb. In NMR analysis, chemical shifts are typically referenced to the signal of tetramethylsilane (B1202638) (TMS).
Other Quantitative and Qualitative Analytical Approaches in Research
Beyond advanced chromatography and spectrometry, several other analytical methods are employed in the research of α-escin. Spectrophotometry, particularly UV-Vis spectrophotometry, is used for the determination of escin content. wikipedia.orguni-freiburg.denih.gov This often involves colorimetric reactions where oxidized triterpenoid (B12794562) saponins react with reagents like vanillin (B372448) and sulfuric acid, producing colored compounds that can be measured at specific wavelengths, such as 560 nm or 760 nm. uni-freiburg.de While useful for determining total saponin content, these spectrophotometric methods may not always be specific enough to quantify individual escins like α-escin within a mixture. nih.gov
Thin-Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC) are also utilized for the analysis and quality control of escin and related Aesculus preparations. wikipedia.orguni-freiburg.denih.goveasychem.org TLC can qualitatively confirm the presence of escins by comparing their retention factor (Rf) values to those of standards. easychem.org TLC coupled with densitometry can be used for quantitative analysis, sometimes requiring the use of dipping reagents to visualize compounds with weak chromophores for UV-densitometric measurements.
Other techniques mentioned in the context of escin analysis include Capillary Electrophoresis (CE) wikipedia.orguni-freiburg.de and potentiometric titration, which is outlined in the Korean Pharmacopoeia for quantifying aescin content wikipedia.org. Multivariate calibration methods, such as Partial Least Squares (PLS) regression, have also been explored for the determination of escin or its isomers. Furthermore, Accelerated Solvent Extraction (ASE) is sometimes used as a sample preparation technique in conjunction with chromatographic and spectrometric methods for analyzing saponins in Aesculus species. nih.gov
Pharmacological and Biological Activities: Preclinical and Mechanistic Investigations
Anti-Inflammatory and Anti-Edematous Mechanisms
The anti-inflammatory and anti-edematous effects of β-escin are attributed to a variety of molecular mechanisms, including the modulation of inflammatory mediators, inhibition of enzyme activity, regulation of vascular permeability, and interactions with key signaling pathways. mdpi.comresearchgate.netmdpi.com
Inhibition of Phospholipase A2 (PLA2) Activity
β-escin has been demonstrated to inhibit the activity of phospholipase A2 (PLA2). mdpi.comnih.govmdpi.comnih.gov PLA2 is an enzyme that plays a crucial role in the inflammatory cascade by releasing arachidonic acid from cell membranes, which is then metabolized into various pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes. nih.gov By inhibiting PLA2, β-escin can reduce the downstream production of these inflammatory signaling molecules. In vitro studies using human umbilical vein endothelial cells (HUVECs) have shown that escin (B49666) can reduce hypoxia-induced increases in PLA2 activity. nih.govnih.gov
Regulation of Vascular Permeability in Inflamed Tissues
A key mechanism underlying the anti-edematous effects of β-escin is its ability to regulate vascular permeability, particularly in inflamed tissues. researchgate.netresearchgate.netnih.govgavinpublishers.commdpi.com Increased vascular permeability is a hallmark of inflammation, leading to the leakage of fluid and plasma proteins into the interstitial space and the formation of edema. β-escin has been shown to attenuate increased capillary permeability induced by various inflammatory stimuli. researchgate.netcjnmcpu.comnih.govspandidos-publications.com This effect may be related to its protective action on endothelial cells and its influence on the integrity of the endothelial barrier. researchgate.netnih.govnih.govnih.govnih.gov Studies suggest that β-escin can prevent hypoxia-induced disruption to the normal expression and distribution of platelet endothelial cell adhesion molecule-1 (PECAM-1), a protein critical for maintaining endothelial junction integrity. researchgate.netnih.govnih.gov
Interactions with Glucocorticoid Receptor (GR) Pathway
Research indicates that β-escin may interact with the glucocorticoid receptor (GR) pathway, contributing to its anti-inflammatory effects. mdpi.comtandfonline.comcjnmcpu.comnih.govresearchgate.netnaturalproducts.net Some studies suggest that β-escin can increase the expression or transcription of the GR. mdpi.comtandfonline.comcjnmcpu.comnih.govresearchgate.netresearchgate.net Upon binding to its ligand, the activated GR can translocate to the nucleus and modulate gene expression, including the transrepression of pro-inflammatory genes. tandfonline.comnih.gov This interaction with the GR pathway may contribute to the down-regulation of inflammatory mediators observed with β-escin. tandfonline.comcjnmcpu.comnih.govresearchgate.net
Nuclear Factor-κB (NF-κB) Pathway Modulation
Modulation of the Nuclear Factor-kappa B (NF-κB) pathway is another significant mechanism by which β-escin exerts its anti-inflammatory effects. mdpi.comresearchgate.netplos.orggavinpublishers.commdpi.comcjnmcpu.comnih.govresearchgate.netnih.govnih.govspandidos-publications.comconsensus.appnih.govcsic.esoncotarget.comresearchgate.netresearchgate.netscirp.org NF-κB is a key transcription factor involved in the regulation of numerous genes encoding pro-inflammatory cytokines, chemokines, adhesion molecules, and other mediators. nih.govnih.govconsensus.appconsensus.app Studies have shown that β-escin can inhibit the activation and nuclear translocation of NF-κB. plos.orgcjnmcpu.comnih.govnih.govspandidos-publications.com This inhibition leads to a reduction in the transcription of NF-κB-dependent inflammatory genes, thereby suppressing the inflammatory response. plos.orgtandfonline.comnih.govnih.gov
Venotonic Effects and Vascular Endothelium Research
β-escin is also known for its venotonic properties, which involve effects on the vascular endothelium. mdpi.comresearchgate.netplos.orgresearchgate.netnih.govgavinpublishers.comnih.govimpactfactor.org These effects contribute to improved venous tone and reduced venous pooling, which are beneficial in conditions like chronic venous insufficiency. researchgate.netnih.govnih.gov Research indicates that β-escin can increase venous contractility. impactfactor.org This venotonic effect may be partially mediated by a prostaglandin (B15479496) F2α-dependent mechanism in some models. mdpi.comnih.gov Furthermore, studies on human umbilical vein endothelial cells (HUVECs) have demonstrated that β-escin can protect the endothelium from hypoxic damage, which is relevant to the pathology of venous disorders. mdpi.comresearchgate.netnih.govgavinpublishers.commdpi.comnih.gov This protection includes preserving ATP levels and reducing neutrophil adhesion to endothelial cells. mdpi.comnih.govmdpi.comnih.gov β-escin's influence on endothelial cell function and vascular permeability is closely linked to its venotonic actions. researchgate.netnih.govnih.govnih.gov
Effects on Venous Tone in Isolated Vessels
Studies utilizing isolated human saphenous veins have provided evidence for the venotonic effects of β-escin. These in vitro experiments, often using normal venous segments obtained during surgical procedures, demonstrate that β-escin can induce an increase in venous tone. nih.govresearchgate.net For instance, stimulation of human saphenous vein segments pretreated with norepinephrine (B1679862) consistently induced an increase in venous tone when exposed to escin. researchgate.netdovepress.com This effect was reported to be maintained for a period after the removal of escin. researchgate.net Research suggests that this increase in venous tone may be dependent on prostaglandin F2α, as the effect was abolished by incubation with non-steroidal anti-inflammatory drugs like indomethacin. nih.gov Furthermore, studies in canine models have shown that β-escin can increase the contractile tension of isolated saphenous veins in a dose-dependent manner when stimulated with norepinephrine. researchgate.net Intravenous administration of β-escin in dogs also reinforced femoral venous tension and accelerated the rise of venous pressure. researchgate.net
Protection Against Hypoxia-Induced Endothelial Damage
β-escin has demonstrated protective effects on endothelial cells subjected to hypoxic conditions. In an in vitro model using human umbilical vein endothelial cells (HUVECs), hypoxia led to a significant reduction in ATP levels and an increase in the activity of phospholipase A2 (PLA2). nih.gov Escin, at concentrations ranging from 100 to 750 ng/mL, partially mitigated the loss of ATP and inhibited the hypoxia-induced increase in PLA2 activity. nih.gov This suggests that β-escin helps conserve cellular energy and reduces the release of inflammatory mediator precursors under oxygen deprivation. The protective effect of escin against hypoxia-induced endothelial damage is considered a potential explanation for its beneficial effects in conditions like chronic venous insufficiency. researchgate.netnih.govimpactfactor.org
Influence on Endothelial Cell Permeability and Monolayer Integrity
Maintaining the integrity of the endothelial cell monolayer is crucial for vascular homeostasis. nih.gov Studies have shown that β-escin can protect the endothelial layer against increased permeability induced by inflammatory mediators such as TNF-α. nih.govmdpi.com This protective effect on endothelial monolayer permeability has been observed at concentrations as low as 1 μM of β-escin. nih.gov The ability of β-escin to alleviate endothelial monolayer permeability contributes to its anti-edematous properties. nih.govmdpi.com
Modulation of Endothelial Cell Cytoskeleton and Adhesion Molecules (e.g., PECAM-1, VCAM-1, ICAM-1)
β-escin influences the endothelial cell cytoskeleton and the expression of adhesion molecules, which are critical for regulating vascular permeability and leukocyte migration. Research indicates that β-escin can disrupt the actin cytoskeleton integrity in endothelial cells. nih.govmdpi.comresearchgate.net This effect is believed to be linked to β-escin-induced disturbances in cholesterol homeostasis. nih.govmdpi.comresearchgate.net
Furthermore, β-escin has been shown to prevent hypoxia-induced disruption of the normal expression and distribution of platelet endothelial cell adhesion molecule-1 (PECAM-1). nih.govresearchgate.netmdpi.com This preservation of PECAM-1 distribution may contribute to β-escin's protective effect on vascular permeability. nih.govresearchgate.net
While some studies on adhesion molecules in the context of inflammatory conditions or ischemia have focused on other agents or conditions nih.govarvojournals.orgnih.govrevespcardiol.orgrevespcardiol.org, research on β-escin specifically highlights its role in preventing the detrimental changes to PECAM-1 under hypoxic conditions. nih.govresearchgate.netmdpi.com The modulation of the endothelial cytoskeleton and adhesion molecules by β-escin underscores its impact on endothelial cell function and vascular integrity. nih.govnih.govresearchgate.netmdpi.comresearchgate.net
Role in Cellular Cholesterol Homeostasis within Endothelial Cells
Recent studies have shed light on the influence of β-escin on cholesterol homeostasis within endothelial cells, suggesting it as a potential mechanism for its vascular effects. Research indicates that β-escin can potently induce cholesterol synthesis in endothelial cells. nih.govmdpi.comresearchgate.net This induction of cholesterol synthesis is rapidly followed by a marked decrease in the integrity of the actin cytoskeleton. nih.govmdpi.comresearchgate.net The disturbances in cholesterol homeostasis induced by β-escin are considered a potential trigger for a cascade of cellular responses, including cytoskeletal rearrangements, which in turn can lead to decreased NFκB activation and reduced expression of TNF-α-induced effector proteins. nih.govmdpi.comresearchgate.net This suggests a complex interplay between cholesterol metabolism, cytoskeletal organization, and inflammatory signaling in mediating the effects of β-escin on endothelial cells. nih.govmdpi.comresearchgate.net
Anti-Cancer and Anti-Proliferative Research
Beyond its established vascular effects, β-escin has shown promise in anti-cancer research, primarily through its ability to induce apoptosis in various cancer cell lines. mdpi.commdpi.comoncotarget.comsemanticscholar.org
Induction of Apoptosis in Various Cancer Cell Lines
Numerous in vitro studies have demonstrated the ability of β-escin to induce apoptosis across a range of cancer cell types. This includes, but is not limited to, glioma, lung adenocarcinoma, pancreatic carcinoma, colorectal cancer, renal cancer, osteosarcoma, hepatocellular carcinoma, bladder cancer, and acute leukemia T cells. mdpi.commdpi.comoncotarget.comsemanticscholar.orgaacrjournals.org
The induction of apoptosis by β-escin is often dose-dependent. semanticscholar.orgaacrjournals.org Mechanistically, β-escin has been reported to induce apoptosis through various pathways. Flow cytometry analysis has revealed an increase in the sub-G1 DNA content, a marker of apoptotic cell death, following β-escin treatment in cancer cells. semanticscholar.orgaacrjournals.org Apoptosis has also been confirmed through annexin (B1180172) V staining and DNA fragmentation assays. semanticscholar.org
Studies suggest that β-escin-induced apoptosis can involve the intrinsic cell death pathway. oncotarget.com It has been associated with increased generation of reactive oxygen species (ROS), activation of caspase-3, and decreased mitochondrial membrane potential. semanticscholar.org Furthermore, β-escin has been found to downregulate the NF-κB signaling pathway in some cancer cell types, which can contribute to the induction of apoptosis or sensitization of cancer cells to chemotherapy. mdpi.comsemanticscholar.org β-escin's effects on pro-apoptotic proteins and cell cycle-related genes, such as inducing p21WAF1/CIP1, have also been implicated in its anti-proliferative and apoptotic effects. aacrjournals.orgworldscientific.com
While β-escin induces apoptosis in various cancer cell lines, some studies note that its effectiveness can vary depending on the specific cell line and the concentration used. mdpi.comoncotarget.comaacrjournals.org For instance, one study observed significant cytotoxicity in patient-derived glioblastoma-initiating cells but no substantial effect on other more differentiated human tumor cell lines tested, suggesting a potential selectivity towards cancer stem-like cells. oncotarget.com
The following table summarizes some findings on β-escin induced apoptosis in different cancer cell lines:
| Cancer Cell Line | Observed Effect | Reference |
| HT-29 (Colon Cancer) | Dose-dependent induction of apoptosis, increased sub-G1 DNA content, G1-S arrest | aacrjournals.org |
| Glioblastoma-initiating cells | Induction of caspase-dependent cell death, loss of stemness properties | oncotarget.com |
| K562 (Chronic Myeloid Leukemia) | Potent inducer of apoptosis | semanticscholar.org |
| Hepatocellular Carcinoma | Significant antitumor effects in vitro and in vivo | semanticscholar.org |
| Pancreatic Carcinoma | Induction of apoptosis, inhibition of NFκB | mdpi.comsemanticscholar.org |
| Lung Adenocarcinoma | Induction of apoptosis | mdpi.comoncotarget.com |
This table is based on the provided search results and illustrates the range of cancer cell lines in which β-escin has shown pro-apoptotic activity.
Inhibition of Cell Proliferation in Neoplastic Models
Studies have demonstrated that β-escin effectively inhibits the proliferation of various cancer cell lines. biocrick.comresearchgate.netmdpi.comoncotarget.comnih.gov This anti-proliferative effect has been observed in a range of cancer types, including glioma, lung adenocarcinoma, pancreatic cancer, ovarian cancer, cholangiocarcinoma, gastric adenocarcinoma, renal cancer, colorectal cancer, osteosarcoma, and leukemia. biocrick.comresearchgate.netnih.govmdpi.comoncotarget.comnih.govmdpi.comencyclopedia.pub The specific mechanisms underlying this inhibition appear to be cell-type dependent, involving pathways such as the induction of apoptosis through the mitochondrial caspase-dependent pathway, inhibition of NF-κB signaling, and modulation of the PI3K/Akt pathway. oncotarget.comnih.govnih.gov
For instance, β-escin has been shown to induce dose- and time-dependent proliferation inhibition in human osteosarcoma cell lines, including MG-63, OS732, U-2OS, HOS, and SAOS-2. nih.gov The IC50 values of β-escin in these cell lines ranged from 14.2 μM to 69.8 μM. nih.gov
Table 1: In vitro Anti-Proliferative Effects of β-Escin on Osteosarcoma Cells
| Cell Line | IC50 (μM) Range |
| MG-63 | 14.2 - 69.8 |
| OS732 | 14.2 - 69.8 |
| U-2OS | 14.2 - 69.8 |
| HOS | 14.2 - 69.8 |
| SAOS-2 | 14.2 - 69.8 |
Data compiled from research indicating dose- and time-dependent inhibition of proliferation. nih.gov
β-escin has also been reported to selectively target glioblastoma-initiating cells (GICs), showing significant cytotoxicity in patient-derived GICs while having no substantial effect on other human cancer or control cell lines tested. oncotarget.com This suggests a potential for β-escin to target the aggressive, treatment-resistant subpopulation of cells within glioblastoma multiforme. oncotarget.com
Mechanisms of Anti-Metastasis and Anti-Invasion
β-escin exhibits anti-metastatic and anti-invasive properties through multiple mechanisms. researchgate.netencyclopedia.pub These effects are crucial in preventing the spread of cancer cells to distant sites.
Disruption of Epithelial-Mesenchymal Transition (EMT)
Epithelial-Mesenchymal Transition (EMT) is a critical process in cancer progression, enabling cancer cells to acquire migratory and invasive capabilities. nih.govgoogle.com β-escin has been shown to suppress the metastatic potential of cancer cells by inhibiting EMT. mdpi.comencyclopedia.pub This disruption involves the regulation of key markers associated with EMT. oncotarget.com For example, escin Ia, a component of the saponin (B1150181) fraction from Aesculus chinensis, was found to inhibit the EMT process in triple-negative breast cancer cells by down-regulating the expression of LOXL2 and promoting the expression of E-cadherin. oncotarget.com Studies have also indicated that β-escin can lower the levels of EMT-associated proteins such as Zeb-1, Slug, and Snail. preprints.org
Modulation of Tumor Microenvironment
The tumor microenvironment (TME) plays a significant role in cancer progression and metastasis. mdpi.comnih.gov β-escin has been shown to target both cancer cells and stromal cells within the TME to inhibit metastasis. mdpi.comnih.gov In ovarian cancer, β-escin inhibited metastasis by targeting cancer and stromal cells and suppressing the production of extracellular matrix (ECM) in omental tumors. mdpi.comnih.govnih.gov It also blocked the production of HIF1α-targeted proteins, lactate (B86563) dehydrogenase A, and hexokinase 2 in these tumors. mdpi.comnih.gov Furthermore, β-escin has been reported to regulate the TME by inhibiting hypoxia-inducible factor 1-alpha (HIF1α) targeted protein expression and downregulating inducible nitric oxide synthase (iNOS), RhoA, and Rock proteins. encyclopedia.pubresearchgate.net
Regulation of Matrix Metalloproteinases (MMPs)
Matrix metalloproteinases (MMPs) are enzymes that degrade the extracellular matrix, facilitating cancer cell invasion and metastasis. jst.go.jp β-escin has been shown to regulate the expression and activity of MMPs. researchgate.netencyclopedia.pubnih.govresearchgate.netmdpi.com Reports indicate that escin can inhibit the expression of MMP-9 and ICAM-1 induced by TNF in certain cell lines. nih.gov Escin's regulation of the tumor microenvironment is evidenced by the downregulation of several MMPs. encyclopedia.pubresearchgate.net Studies in rats have shown that escin can inhibit matrix metalloproteinase-3 (MMP-3) and MMP-9. mdpi.com
Anti-Angiogenetic Properties
Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. mdpi.comresearchgate.netresearchgate.net β-escin has demonstrated potent anti-angiogenetic effects. biocrick.comresearchgate.netmdpi.comencyclopedia.pubresearchgate.net It inhibits various steps involved in the angiogenic process, both in vitro and in vivo. mdpi.comresearchgate.net
Studies using human umbilical vein endothelial cells (HUVECs), a common in vitro model for angiogenesis research, have shown that β-escin inhibits HUVEC proliferation, migration, and tube formation. biocrick.commdpi.comencyclopedia.pubresearchgate.net The inhibition of these critical steps suggests that β-escin can effectively impede the development of new blood vessels required by tumors. mdpi.comresearchgate.net
Table 2: In vitro Anti-Angiogenetic Effects of β-Escin on HUVECs
| Angiogenic Process | Effect of β-Escin |
| Proliferation | Inhibited biocrick.commdpi.comencyclopedia.pubresearchgate.net |
| Migration | Inhibited biocrick.commdpi.comencyclopedia.pubresearchgate.net |
| Tube Formation | Inhibited biocrick.commdpi.comresearchgate.net |
Data compiled from research on the effects of β-escin on HUVECs. biocrick.commdpi.comencyclopedia.pubresearchgate.net
The mechanisms underlying β-escin's anti-angiogenic effects may involve the suppression of Akt activation in response to basic fibroblast growth factor (bFGF). biocrick.commdpi.comresearchgate.net Additionally, the inhibition of EFNB2 and FGF-1 gene expressions in endothelial cells may contribute to its anti-angiogenic properties. biocrick.commdpi.comresearchgate.net
Inhibition of Vascular Endothelial Growth Factor (VEGF) Secretion
Vascular Endothelial Growth Factor (VEGF) is a key signaling protein that promotes the formation of new blood vessels. nih.govnih.govresearchgate.net β-escin has been shown to inhibit the secretion of VEGF. encyclopedia.pubnih.govmdpi.comnih.gov In pancreatic cancer cell lines, escin suppressed the secretion of VEGF and IL-8 by blocking NF-κB activity. nih.gov Inhibition of VEGF secretion by escin has also been observed in HUVECs. encyclopedia.pubmdpi.com This reduction in VEGF levels is a significant mechanism by which β-escin exerts its anti-angiogenic effects, thereby limiting the blood supply necessary for tumor growth and metastasis. nih.govnih.gov
Modulation of Endothelial Cell Migration and Tube Formation
Studies have indicated that β-escin possesses anti-angiogenic properties, which are of significant interest in the context of cancer treatment. mdpi.comencyclopedia.pub Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. β-escin has been shown to inhibit the proliferation and migration of human umbilical vein endothelial cells (HUVECs), a key component of blood vessels. mdpi.comencyclopedia.pub While the precise mechanisms are still being fully elucidated, research suggests that β-escin impacts HUVECs through modulation of signaling pathways such as Akt, p38/MAPK, and ERK. mdpi.comencyclopedia.pub Additionally, its anti-angiogenic effects may involve disrupting extracellular matrix (ECM) modeling and adhesion. mdpi.com
Influence on Signaling Pathways (e.g., Akt, p38/MAPK, ERK)
β-escin exerts its biological effects, including anti-angiogenesis and anti-tumor activity, by influencing several crucial intracellular signaling pathways. The Akt (also known as PI3K/Akt) pathway is frequently implicated, with studies showing β-escin can suppress its activation, particularly in endothelial cells stimulated by basic fibroblast growth factor (bFGF). mdpi.comrsc.orgnih.govrsc.orgnih.gov This suggests the Akt pathway is a major target for β-escin's anti-angiogenic effects. mdpi.com
The p38/MAPK and ERK (extracellular signal-regulated kinase) pathways are also affected by β-escin. While some research indicates β-escin can slightly inhibit p38 activation and significantly downregulate phosphorylated ERK (p-ERK) expression in certain cancer cells, the extent of this modulation can vary depending on the cell type and context. mdpi.comnih.govjst.go.jp For instance, in HUVECs, β-escin did not significantly alter bFGF-induced ERK1/2 activation and only slightly inhibited p38 activation, while strongly suppressing Akt phosphorylation. mdpi.com Conversely, in melanoma cells, β-escin significantly downregulated p-ERK expression. jst.go.jp
β-escin's influence extends to other pathways like NF-κB, JAK/STAT, and GSK3β/β-catenin, which are involved in inflammation, cell proliferation, and survival. worldscientific.comworldscientific.comencyclopedia.pubrsc.orgnih.govnih.govnih.gov Inhibition of NF-κB is believed to be a key link between β-escin's anti-inflammatory and anti-cancer effects. mdpi.comencyclopedia.pubsemanticscholar.org β-escin has also been shown to downregulate the JAK/STAT pathway, specifically inhibiting the activation of STAT1 and STAT3. nih.govnih.gov
Reversal of Multidrug Resistance Mechanisms
Multidrug resistance (MDR) is a major challenge in cancer chemotherapy. Preclinical studies suggest that β-escin may play a role in reversing MDR mechanisms in certain cancer cells. worldscientific.comnih.govncats.io One proposed mechanism involves the inhibition of the GSK3β/β-catenin pathway, which has been linked to the expression of P-glycoprotein (P-gp), a common protein involved in pumping drugs out of cancer cells. worldscientific.comnih.govncats.iooncotarget.com By downregulating P-gp expression through this pathway, β-escin could potentially enhance the sensitivity of cancer cells to conventional chemotherapeutic agents. nih.gov
Relevant Molecular Targets in Cancer Research (e.g., LOXL2, c-Myc, STAT3, GSK3β/β-catenin, p53, p21WAF1/CIP1, TIGAR, ROS, Caspase-3, Bcl-2)
β-escin interacts with a variety of molecular targets relevant to cancer development and progression. Its anti-cancer activities involve influencing oncogenes, tumor suppressor genes, and proteins involved in apoptosis, cell cycle regulation, and oxidative stress.
LOXL2: β-escin has been shown to suppress the metastasis of triple-negative breast cancer by inhibiting epithelial-mesenchymal transition (EMT), a process that allows cancer cells to become more mobile and invasive. This effect is mediated, in part, by downregulating the expression of Lysyl Oxidase-Like 2 (LOXL2). worldscientific.comencyclopedia.pubmdpi.comdntb.gov.ua
c-Myc: β-escin can reduce cancer progression in aggressive breast cancer cells by inhibiting glutamine metabolism through the downregulation of the c-Myc oncogene. mdpi.comencyclopedia.pubresearchgate.netsemanticscholar.orgjst.go.jp
STAT3: β-escin is identified as an inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. rsc.orgnih.govnih.govmdpi.com It inhibits both constitutive and inducible STAT3 activation by suppressing upstream kinases like JAK1 and JAK2. nih.gov This is significant because activated STAT3 is linked to proliferation, survival, invasion, and angiogenesis in various cancers. nih.govmdpi.com
GSK3β/β-catenin: As mentioned in the context of MDR, β-escin can inhibit the GSK3β/β-catenin pathway, contributing to the reversal of drug resistance and potentially influencing cancer cell proliferation and survival. worldscientific.comworldscientific.comnih.govncats.iooncotarget.com
p21WAF1/CIP1: β-escin has been reported to regulate cell cycle growth by inducing the expression of p21WAF1/CIP1, a cyclin-dependent kinase inhibitor that plays a role in cell cycle arrest. worldscientific.comworldscientific.comjst.go.jp
ROS: β-escin can induce the generation of reactive oxygen species (ROS) in cancer cells. mdpi.comsemanticscholar.orgspandidos-publications.comaacrjournals.orgresearchgate.net While ROS can promote cell death through DNA damage, cancer cells can also develop resistance mechanisms to high ROS levels. mdpi.comresearchgate.net β-escin-induced ROS generation is often linked to mitochondrial dysfunction and the induction of apoptosis. semanticscholar.orgspandidos-publications.com
Caspase-3 and Bcl-2: Apoptosis (programmed cell death) is a critical mechanism for eliminating cancer cells. β-escin has been shown to induce caspase-dependent apoptosis, involving the activation of caspases, particularly caspase-3. mdpi.comrsc.orgnih.govsemanticscholar.orgspandidos-publications.comaacrjournals.orgresearchgate.netpsu.edu It also regulates the expression of proteins in the Bcl-2 family, which are key regulators of the mitochondrial apoptotic pathway. β-escin often leads to a decrease in anti-apoptotic proteins like Bcl-2 and an increase in pro-apoptotic proteins like Bax, promoting mitochondrial-mediated apoptosis. worldscientific.commdpi.comrsc.orgnih.govspandidos-publications.compsu.edu
Here is a table summarizing some of the molecular targets and their associated effects:
| Molecular Target | Effect of β-escin | Associated Outcome |
| LOXL2 | Downregulation | Inhibition of EMT, reduced metastasis in breast cancer |
| c-Myc | Downregulation | Inhibition of glutamine metabolism, reduced progression |
| STAT3 | Inhibition of activation | Reduced proliferation, survival, invasion, angiogenesis |
| GSK3β/β-catenin | Inhibition | Reversal of multidrug resistance, influences survival |
| p21WAF1/CIP1 | Induction of expression | Cell cycle regulation |
| ROS | Induction of generation | Promotion of apoptosis (can be context-dependent) |
| Caspase-3 | Activation | Induction of apoptosis |
| Bcl-2 (anti-apoptotic) | Downregulation | Promotion of apoptosis |
| Bax (pro-apoptotic) | Upregulation | Promotion of apoptosis |
Neurobiological and Neuroprotective Studies
Beyond its effects on cancer, β-escin has demonstrated promising neurobiological and neuroprotective properties in preclinical settings. mdpi.com
Attenuation of Neuropathic Pain Mechanisms
Neuropathic pain is a chronic pain state resulting from damage to the nervous system. Research suggests that β-escin can attenuate neuropathic pain mechanisms. mdpi.comencyclopedia.pub This effect is thought to be mediated, in part, by intervening in inflammatory processes, particularly through the suppression of the NF-κB pathway. mdpi.comencyclopedia.pub NF-κB is a key regulator of pro-inflammatory cytokines and other mediators involved in the development and maintenance of neuropathic pain. mdpi.comencyclopedia.pub β-escin has also been found to be a useful analgesic in bone cancer pain, potentially through the suppression of inflammation and microglial activation, possibly via the p38 MAPK/c-Fos signaling pathway. mdpi.com
Protection Against Ischemic Brain Injury
Ischemic brain injury, such as that occurring during a stroke, leads to neuronal damage and functional deficits. Preclinical studies have shown that β-escin can offer protection against ischemic brain injury. mdpi.comnih.gov It has been reported to attenuate cerebral ischemia-reperfusion injury in rats by reducing infarct volume, brain water content, and ameliorating neurological deficits. mdpi.com β-escin's protective effects may involve inhibiting inflammation and protecting hippocampal neurons. mdpi.com Furthermore, studies suggest that β-escin can attenuate ischemic brain injury by improving intestinal dysfunction and regulating the gut-brain axis, influencing pathways like GR/p38 MAPK/NF-κB in intestinal tissue and LPS/TLR4/NF-κB in ischemic brain tissue. nih.gov The protective effect may also be partially due to the inhibition of apoptotic death, with β-escin inhibiting caspase-3 activation and upregulating Bcl-2 expression after ischemia-reperfusion. psu.edu
Modulation of Oxidative Stress in Neural Models
Studies have indicated that β-escin can attenuate oxidative stress in neural models. For instance, oral treatment with escin in a chronic MPTP/probenecid mouse model of Parkinson's disease (PD) diminished oxidative stress encyclopedia.pub. In hyperoxaluria-induced nephropathy in rats, escin suppressed the formation of reactive oxygen species (ROS) in renal tissues phcog.com. It also improved the activity of the glutathione (B108866) (GSH)/glutathione disulfide (GSSG) status in the kidney tissues of these rats phcog.com.
Effects on Mitochondrial Dysfunction and Apoptosis in Neurodegenerative Models (e.g., Parkinson's Disease)
β-escin has shown positive effects on mitochondrial dysfunction and apoptosis in neurodegenerative models, including Parkinson's disease encyclopedia.pub. In a chronic MPTP/p-induced PD mouse model, escin mitigated dopaminergic toxicity by attenuating mitochondrial dysfunction, oxidative stress, and apoptosis dovepress.comfrontiersin.org. Furthermore, escin has been demonstrated to be an autophagy inducer that degrades mutant huntingtin protein (mHtt) and inhibits mHtt-induced apoptosis in vitro and in vivo encyclopedia.pub. Escin's autophagy induction mechanisms in HT22 cells were attributed to the regulation of mTOR and ERK pathways encyclopedia.pub. β-escin can induce apoptosis via mitochondrial dysfunction, such as loss of membrane potential and the induction of oxidative stress researchgate.net. Studies have shown a significant decrease in mitochondrial membrane potential (MMP) in cancer cells treated with β-escin, suggesting a role for decreased MMP in escin-induced cell death semanticscholar.org.
Influence on Neuroinflammation and Glial Activation
β-escin has been reported to influence neuroinflammation and glial activation. It can intervene in inflammatory processes, mostly through the NF–κB pathway encyclopedia.pub. Escin suppresses the activation of nuclear factor kappa B (NF–κB) and inflammation processes initiated by this protein encyclopedia.pub. This is supported by in vitro and in vivo studies where escin decreases the level of proinflammatory cytokines, such as tumor necrosis factor α (TNF-α), interleukin-1β (IL-1β), and IL-6, whose production is directly regulated by NF–κB as a transcription factor encyclopedia.pub. In a rat amyloid model of Alzheimer's disease (AD), sodium β-aescinate inhibited the hyperplasia of glial cells induced by Aβ and suppressed the expression of inflammatory cytokines, reducing brain damage and improving learning and memory ability . Sodium β-aescinate decreased the activation of neuroglia, reduced inflammatory cytokines, and decreased βA4 deposition through the anti-inflammatory pathway in this rat model . Escin treatment significantly inhibited microglial activation in rats with superior sagittal sinus thrombosis (SSST), as shown by a reduction in Iba1-positive, CD68-positive, and Iba1 and CD68 co-positive cells in the parasagittal cortex nih.gov. Sodium Aescinate treatment of microglia cells inhibited LPS-induced production of pro-inflammatory cytokines like TNF-α and IL-6 frontiersin.org.
Anti-Oxidative Stress Investigations
β-escin demonstrates anti-oxidative stress properties through various mechanisms.
Modulation of Reactive Oxygen Species (ROS) Generation
The modulation of ROS generation by β-escin appears to be context-dependent. In some studies, β-escin has been shown to induce ROS generation, which is associated with its pro-apoptotic effects in cancer cells researchgate.netsemanticscholar.orgspandidos-publications.commdpi.com. For instance, escin induced ROS increase in a time-dependent manner in Jurkat cells semanticscholar.org. Escin also induced reactive oxygen species generation, leading to mitochondrial membrane potential dysfunction and inducing apoptosis in human renal cancer cells spandidos-publications.com. Conversely, other studies highlight β-escin's antioxidant capacity, where it acts as a scavenger of ROS encyclopedia.pubnih.govresearchgate.net. In a cyclophosphamide-induced oxidative stress model in rats, escin had a protective effect against tissue damage due to its antioxidant properties nih.gov. In hypoxia-induced conditions, β-escin treatment significantly suppressed the generation of ROS in A549 cells nih.gov. β-escin is, in part, connected to its antioxidant properties, which are mainly due to its ability to scavenge ROS nih.govresearchgate.net.
Effects on Antioxidant Enzyme Systems (e.g., Superoxide (B77818) Dismutase, Glutathione)
β-escin influences the activity and levels of antioxidant enzymes and non-enzymatic antioxidants like glutathione. Escin increased glutathione, catalase, and SOD activities in rats with diabetes encyclopedia.pub. Similar antioxidant effects, including increased catalase and SOD activities, were observed against cyclophosphamide-induced cardiotoxicity encyclopedia.pub. In the chronic MPTP/probenecid mouse model of PD, escin treatment reduced the levels of SOD and catalase encyclopedia.pub. In hyperoxaluria-induced nephropathy in rats, escin increased the activity of antioxidant enzymes such as SOD, glutathione peroxidase (GPx), and glutathione reductase (GR) phcog.com. However, in a study investigating the effect of escin on cyclophosphamide-induced oxidative stress in rat tissues, there was no statistical change in the activities of superoxide dismutase and catalase enzymes in all tissues examined nih.gov. Glutathione (GSH) levels decreased in blood and all tissues when cyclophosphamide (B585) was given, whereas an increase was observed in the heart, brain, and lung when given with escin nih.gov. In another study, escin decreased mitochondrial protein content and mitochondrial fluorescence intensity, as well as causing depletion of glutathione (GSH) in cancer cells semanticscholar.org. The activity of glutathione peroxidase (GPx) and glutathione reductase (GR) was not significantly changed in these escin-treated cells semanticscholar.org.
Anti-Microbial and Anti-Biofilm Activities
β-escin has demonstrated anti-microbial and anti-biofilm activities, particularly against Candida glabrata. Studies have investigated the in vitro and in vivo activity of β-escin against Candida glabrata, a frequent agent of candidiasis nih.govresearchgate.netnih.gov. β-escin was able to inhibit or destroy biofilm formation by downregulating some important genes, inducing ROS activity, and affecting the membrane integrity of C. glabrata cells nih.govresearchgate.net. The minimum inhibitory concentration (MIC) values for β-escin against C. glabrata strains have been determined, showing inhibitory activity nih.govmdpi.com. For a reference strain (DSM 1226), the MIC value was 80 μg/mL, while for clinical isolates C18 and C27, the values were 40 μg/mL and 50 μg/mL, respectively nih.gov. β-aescinate has also shown antifungal activity against planktonic Candida cells and biofilms mdpi.comresearchgate.net. The combination of β-escin with azoles can have synergistic effects against C. glabrata biofilm nih.govresearchgate.net.
Minimum Inhibitory Concentrations (MIC) of β-escin against Candida glabrata nih.gov
| C. glabrata Strain | MIC (μg/mL) |
| DSM 1226 (Reference) | 80 |
| C18 (Clinical Isolate) | 40 |
| C27 (Clinical Isolate) | 50 |
Effect of β-aescin (1 x MIC) on C. glabrata Biofilm Formation (72h incubation) mdpi.com
| C. glabrata Strain | Biofilm Area (% of Control) | Live Cells (% of Control) |
| ATCC 90030 (Reference) | 68.98 | 76.70 |
| 2586 (Drug-Resistant) | 59.38 | 9.33 |
| 2853 (Multidrug-Resistant) | 45.66 | 92.13 |
Antiviral Mechanisms (e.g., against Human Respiratory Syncytial Virus via RSV-RNA inhibition, actin homeostasis disruption, NF-κB/AP-1 inhibition)
β-Escin has demonstrated significant antiviral activity against Human Respiratory Syncytial Virus (RSV), including lineage 19 and A2 viruses. This activity is primarily mediated through the inhibition of RSV-RNA synthesis and expression. worldscientific.com Additionally, β-escin can interfere with inflammatory factors by inducing cholesterol synthesis, which in turn disrupts actin homeostasis, including proteins like β-catenin, trangelin, and promyosin TPM1 and TPM2. This disruption is thought to damage the integrity of the cytoskeleton in RSV-infected cells. worldscientific.com
Studies have also shown that β-escin can inhibit RSV-induced activation of the NF-κB and AP-1 signaling pathways in macrophages and epithelial cells. researchgate.netconicet.gov.ar The inhibition of the RNA-NF-κB-TNF-α pathway by β-escin may represent another mechanism contributing to its anti-RSV activity. worldscientific.com Beyond RSV, β-escin has shown antiviral effects against other enveloped viruses such as HSV-1, VSV, and dengue virus type 2. worldscientific.comconicet.gov.ar
Antifungal Properties (e.g., against Multidrug-Resistant Candida glabrata Biofilms)
β-Escin exhibits antifungal properties, particularly against multidrug-resistant Candida glabrata biofilms. Research indicates that β-escin can inhibit or destroy C. glabrata biofilm formation without demonstrating toxicity in vitro or in vivo. nih.govmdpi.com Its mechanisms of action against C. glabrata biofilms include downregulating important genes, inducing reactive oxygen species (ROS) activity, and affecting the membrane integrity of the fungal cells. nih.govmdpi.comresearchgate.net
Studies have also explored the efficacy of β-escin in combination with azole antifungal agents (fluconazole, ketoconazole, and itraconazole), suggesting synergistic effects against C. glabrata biofilms. nih.govmdpi.comresearchgate.net Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) values have been determined for β-escin against different C. glabrata strains, indicating fungicidal activity. mdpi.com
| C. glabrata Strain | MIC (μg/mL) | MFC (μg/mL) | MFC/MIC Ratio |
| Reference Strain | 80 | - | < 4 |
| Clinical Isolate C18 | 40 | - | < 4 |
| Clinical Isolate C27 | 50 | - | < 4 |
(Data derived from search results mdpi.com)
β-escin has been shown to inhibit C. glabrata biofilm formation in a dose-dependent manner. For example, at a concentration of 20 μg/mL, β-escin achieved approximately 65% inhibition of biofilm formation in the DSM1226 reference strain. mdpi.com It also showed the ability to reduce mature biofilms, with up to 75% eradication at 20 μg/mL in tested strains. mdpi.com
Gastroprotective Research
Regulation of Inflammatory Mediators in Gastric Contexts
Research indicates that β-escin can influence inflammatory mediators. It has been shown to inhibit the secretion of inflammatory factors, including nitric oxide (NO), TNF-α, and IL-1β, in LPS-stimulated macrophage cells. unicz.it This regulation of pro-inflammatory cytokines suggests a potential role in mitigating inflammation in gastric contexts, although specific studies focused solely on the gastric environment were not detailed in the provided results. unicz.itmdpi.com
Immunomodulatory Research
Influence on Cytokine Release and Immune Cell Infiltration
β-Escin demonstrates immunomodulatory effects by influencing cytokine release and potentially impacting immune cell infiltration. It has been reported to reduce the infiltration of inflammatory factors into lung tissue, contributing to its anti-RSV activity by inhibiting post-infection mucus exudation. worldscientific.com β-escin can modulate cytokine production, with effects varying depending on the stimulus (viral or non-viral) and the cell type involved. nih.gov
In macrophages stimulated with HSV-1 and Toll-like receptor (TLR) ligands, β-escin significantly reduced the activation of NF-κB and AP-1 and decreased cytokine production, including TNF-α and IL-6. conicet.gov.arnih.gov However, in HSV-1-infected epithelial cells, β-escin enhanced the activation of NF-κB and AP-1 pathways and increased the release of IL-6. conicet.gov.ar This highlights the context-dependent nature of β-escin's immunomodulatory effects.
β-Escin has also been shown to decrease levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in various inflammatory models. unicz.itmdpi.com This reduction in cytokine levels can occur through mechanisms including the inhibition of NF-κB and MAPK signaling pathways. mdpi.com
| Cytokine | Effect of β-Escin (in specific contexts) | Relevant Pathways |
| TNF-α | Decreased secretion | NF-κB, AP-1 |
| IL-1β | Decreased secretion | NF-κB, MAPK |
| IL-6 | Decreased secretion (macrophages) | NF-κB, AP-1 |
| IL-6 | Increased release (epithelial cells) | NF-κB, AP-1 |
(Data synthesized from search results conicet.gov.arunicz.itmdpi.comnih.gov)
Modulation of Toll-Like Receptor (TLR) Signaling Pathways
Preclinical studies indicate that β-escin can modulate Toll-Like Receptor (TLR) signaling pathways, which are crucial components of the innate immune system involved in recognizing pathogens and initiating inflammatory responses worldscientific.comconicet.gov.arfrontiersin.org. Research has shown that β-escin can influence the activation of pathways downstream of TLRs, such as the NF-κB and AP-1 pathways worldscientific.comconicet.gov.ar.
Studies using macrophages stimulated with herpes simplex virus type 1 (HSV-1) and TLR ligands demonstrated that β-escin significantly reduced the activation of both NF-κB and AP-1 signaling pathways, as well as the production of pro-inflammatory cytokines like IL-6 and TNF-α conicet.gov.ar. Similarly, in human periodontal ligament cells (hPDLs) stimulated with LPS (a TLR4 ligand), escin treatment attenuated the inflammatory response by downregulating the expression of TLR2 and reducing the levels of IL-1β, TNF-α, and IL-6 spandidos-publications.com. While LPS is typically associated with TLR4, the study observed effects on TLR2 expression in this specific cell type spandidos-publications.com. The mechanism by which escin affects cytokine production in this context is suggested to be related to an altered sensitivity of the hPDLs induced by LPS spandidos-publications.com.
Furthermore, β-escin has been reported to inhibit inflammatory factors by inducing cholesterol synthesis, which can disrupt the homeostasis of actin and thereby affect the integrity of the cytoskeleton in RSV-infected cells worldscientific.com. This action contributes to inhibiting RSV-induced activation of the NF-κB and AP-1 signaling pathways worldscientific.com. This modulation leads to a reduction in the transcription and expression of TLRs and various inflammatory cytokines and chemokines, including IL-6, IL-8, TNF-α, IFN-γ (Th1-type), IL-4 (Th2-type), and IL-17A (Th17-type) worldscientific.com. The inhibition of the RNA-NF-κB-TNF-α pathway by β-escin is considered one of the mechanisms underlying its anti-RSV activity worldscientific.com.
However, the effects of β-escin on TLR signaling can be context-dependent. In HSV-1 infected epithelial cells, an enhanced activation of NF-κB and AP-1 pathways and an increase in pro-inflammatory cytokines were observed with β-escin treatment, suggesting that β-escin modulates cytokine production depending on the stimuli (viral or non-viral) and the cell type involved conicet.gov.ar.
Effects on Allergic Inflammation Models (e.g., Atopic Dermatitis)
β-escin has demonstrated potent anti-allergic properties in various preclinical models of type I hypersensitivity nih.govresearchgate.netnih.govdoaj.orgresearchgate.net. Type I hypersensitivity reactions, such as allergic rhinitis, allergic conjunctivitis, allergic asthma, and atopic dermatitis, are characterized by the overreaction of the immune system and involve the activation of mast cells nih.govnih.govdoaj.orgresearchgate.net.
In a murine passive cutaneous anaphylaxis (PCA) model, which represents the early phase of allergic reactions, β-escin inhibited the effects of mast cell activation and degranulation in the skin nih.govresearchgate.netnih.gov. This inhibition was dose-dependent and prevented the extravasation of fluids into the tissue nih.govresearchgate.netnih.gov. The anti-allergic effects of β-escin in this model showed a dose-dependent relationship, with increasing doses leading to greater reductions in the PCA reaction nih.gov. For instance, doses of 2.0 and 2.5 mg/kg significantly reduced the reaction by 21.8% and 44.8%, respectively, compared to the vehicle-treated group, while the strongest effect (55.3% reduction) was observed at 3 mg/kg nih.gov.
β-escin also significantly inhibited the late response in a lung allergy model using ovalbumin-sensitized mice nih.govresearchgate.netnih.govdoaj.org. Allergic airway inflammation was suppressed, evidenced by a reduction in leukocytes and eosinophils in the bronchoalveolar lavage fluid (BALF) nih.govresearchgate.netnih.govdoaj.orgresearchgate.net. Specifically, β-escin treatment significantly decreased the total number of BAL cells and potently inhibited eosinophil infiltration into the airways nih.govresearchgate.net. Furthermore, β-escin reduced the levels of the cytokines IL-5 and IL-13 in the BALF of mice in this model nih.govresearchgate.netresearchgate.net. Histopathological examinations corroborated the reduced inflammation in the lung tissue nih.govresearchgate.netnih.govdoaj.org. In both the PCA and lung allergy models, the inhibitory effect of β-escin was comparable to that of dexamethasone (B1670325), a standard reference compound for evaluating anti-allergic and anti-inflammatory drugs nih.govresearchgate.netnih.govdoaj.org.
A novel porcine model of allergic dermatitis, based on a clinical prick test protocol, was developed to further investigate the anti-allergic efficacy of orally applied escin karger.com. Oral pretreatment with escin strongly inhibited the allergic skin response induced by compound 48/80, a mast cell-degranulating agent, in a dose-dependent manner karger.com. In vitro data from murine mast cells suggested an engagement of the glucocorticoid receptor pathway upon treatment with escin karger.com.
More directly related to atopic dermatitis, a recent study using a dermatophagoides farinae extract (DFE)-induced AD mouse model investigated the anti-inflammatory effects of escin jmb.or.kr. In this model, escin treatment led to a significant reduction in immunoglobulin E (IgE) levels, ear thickness, epidermal thickness, and mast cell infiltration compared to the control group jmb.or.kr. The study also indicated that escin exerts anti-inflammatory effects by increasing glucocorticoid receptor (GR) expression and decreasing NF-κB expression in the dorsal skin of AD mice jmb.or.kr. The elevated NF-κB levels in the DFE group were reduced by escin, and this effect was reversed by pre-treatment with RU486, a GR antagonist jmb.or.kr.
The anti-inflammatory and anti-edematous effects of escin are also linked to the inhibition of NF-κB and hyaluronidase, along with an increase in the glucocorticoid receptor mdpi.com. Escin may act with glucocorticoid-like activity on GR, reducing inflammatory cytokines mdpi.comnih.gov.
Here is a summary of key findings in allergic inflammation models:
| Model | Key Findings | Reference(s) |
| Murine Passive Cutaneous Anaphylaxis | Inhibited mast cell activation and degranulation; dose-dependently prevented fluid extravasation. | nih.govresearchgate.netnih.govresearchgate.net |
| Murine Ovalbumin-induced Airway Allergy | Suppressed allergic airway inflammation; reduced leukocytes and eosinophils in BALF; reduced IL-5 and IL-13 levels in BALF; reduced lung inflammation. | nih.govresearchgate.netnih.govdoaj.orgresearchgate.net |
| Porcine Allergic Dermatitis | Oral escin strongly inhibited allergic skin response induced by compound 48/80 in a dose-dependent manner. | karger.com |
| DFE-induced Atopic Dermatitis Mouse Model | Reduced IgE levels, ear thickness, epidermal thickness, and mast cell infiltration; increased GR expression; decreased NF-κB expression. | jmb.or.kr |
Molecular Targets and Signaling Pathways in α Escin Research
Transcription Factors and Gene Expression Regulation
α-escin and the escin (B49666) mixture influence cellular processes by modulating the activity of key transcription factors, thereby regulating gene expression related to inflammation, proliferation, and other cellular functions.
Nuclear Factor-κB (NF-κB) Pathway Activation and Inhibition
The NF-κB pathway is a central regulator of inflammatory and immune responses. Numerous studies indicate that escin, including α-escin, exerts significant anti-inflammatory effects through the inhibition of the NF-κB pathway. dovepress.commdpi.comresearchgate.netnih.govnih.govspandidos-publications.complos.org This inhibition can lead to the downregulation of pro-inflammatory mediators such as TNF-α, IL-1β, and IL-6. dovepress.comtandfonline.comresearchgate.netnih.govnih.govjmb.or.krbiocrick.comfrontiersin.orgnih.gov
Research has shown that escin can reduce TNF-α-induced NF-κB activation in various cell lines, including pancreatic cancer cells and endothelial cells. spandidos-publications.complos.org This inhibition is considered a key mechanism underlying escin's anti-inflammatory and anti-cancer properties. mdpi.comspandidos-publications.com For instance, in LPS-treated mice and macrophages, escin significantly inhibited NF-κB expression and reduced the concentration of pro-inflammatory cytokines. researchgate.netnih.gov Studies in atopic dermatitis mouse models also demonstrated that escin suppressed NF-κB expression, and this effect was attenuated by a glucocorticoid receptor antagonist, suggesting a link between GR and NF-κB modulation by escin. jmb.or.kr
The inhibition of NF-κB by escin can impact the expression of genes involved in cell proliferation, anti-apoptosis, metastasis, and invasion, highlighting its broad influence on cellular behavior. mdpi.comspandidos-publications.com
Glucocorticoid Receptor (GR) Interactions and Downstream Signaling
Escin exhibits glucocorticoid-like activity, and its anti-inflammatory effects are strongly correlated with interactions involving the Glucocorticoid Receptor (GR). dovepress.comtandfonline.comnih.govjmb.or.krbiocrick.comfrontiersin.orgresearchgate.netnih.govspandidos-publications.commdpi.com The GR is a nuclear receptor that, upon binding with glucocorticoids, translocates to the nucleus and modulates gene expression through transrepression and transactivation mechanisms. tandfonline.comnih.gov
Studies have shown that escin can increase the expression of GR. tandfonline.comnih.govjmb.or.krbiocrick.comfrontiersin.orgspandidos-publications.com This elevated GR expression is believed to contribute to escin's anti-inflammatory effects by repressing NF-κB-mediated gene expression and increasing the expression of anti-inflammatory proteins like glucocorticoid-induced leucine (B10760876) zipper (GILZ). dovepress.comtandfonline.comnih.govspandidos-publications.com Research in atopic dermatitis models demonstrated that escin increased GR expression while decreasing NF-κB expression, and blocking GR attenuated these effects. jmb.or.kr
The interaction with GR suggests that escin can influence the transcription of both pro-inflammatory and anti-inflammatory genes, mimicking some of the actions of endogenous and synthetic glucocorticoids but potentially with a different adverse effect profile. dovepress.comnih.gov
Signal Transducer and Activator of Transcription 3 (STAT3)
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor involved in various cellular processes, including cell growth, survival, and immune responses. Research indicates that escin can modulate STAT3 signaling. mdpi.comnih.govresearchgate.netmedchemexpress.comresearchgate.netresearchgate.net
Studies have shown that escin can suppress the ERK/STAT3 signaling pathway, which has been implicated in promoting cell apoptosis in acute pancreatitis. researchgate.net Additionally, in a model of autoimmune hepatitis, escin was found to selectively modulate the IL-22/STAT3 signaling pathway. nih.gov The inhibition of JAK/STAT pathways has also been reported as a mechanism by which escin exerts anti-proliferative effects in cancer cells. mdpi.com Furthermore, STAT3 has been identified as a co-activator of glucocorticoid receptor signaling, suggesting a potential interplay between escin's effects on GR and STAT3. tandfonline.com
Hypoxia-Inducible Factor 1-alpha (HIF1α)
Hypoxia-Inducible Factor 1-alpha (HIF1α) is a key transcription factor that plays a crucial role in cellular adaptation to hypoxic conditions, influencing processes like angiogenesis and cell migration. Escin has been shown to impact HIF1α expression and stability. encyclopedia.pubdergipark.org.trmdpi.comresearchgate.netresearchgate.netresearchgate.net
Studies have demonstrated that escin can decrease the expression of HIF1α, particularly under hypoxia-mimicking conditions. dergipark.org.trresearchgate.net This suppression of HIF1α is associated with the inhibition of cancer cell invasion and metastasis. encyclopedia.pubresearchgate.netresearchgate.net For example, escin was found to inhibit HIF1α-targeted protein expression in the tumor microenvironment and block the production of HIF1α-targeted proteins in ovarian tumors. mdpi.comresearchgate.net While some studies indicate that escin inhibits HIF1α stability, others in specific cancer types did not observe regulation of hypoxia-induced HIF1α, suggesting context-dependent effects. mdpi.comresearchgate.net
Activator Protein-1 (AP-1)
Activator Protein-1 (AP-1) is a transcription factor that regulates the expression of genes involved in cell differentiation, proliferation, and apoptosis. Escin has been reported to influence AP-1 activity. nih.govnih.govbiocrick.comencyclopedia.pubworldscientific.com
Research suggests that escin can inhibit the expression of AP-1. nih.govnih.govbiocrick.com This inhibition, alongside NF-κB modulation, contributes to escin's anti-inflammatory properties. nih.govnih.govbiocrick.com For instance, studies on cutaneous inflammation demonstrated that escin's anti-inflammatory effects might involve the inhibition of AP-1 expression, potentially mediated through the glucocorticoid receptor. nih.govbiocrick.com The NF-κB and AP-1 signaling pathways are also implicated in the antiviral activity of escin. worldscientific.com
Protein Kinase Pathways
Escin interacts with various protein kinase pathways, which are critical for signal transduction and regulation of diverse cellular functions, including inflammation, proliferation, and apoptosis.
Studies have indicated that escin can modulate several protein kinase pathways, including those involving MAPK (such as p38 MAPK and ERK1/2), Akt (PI3K/Akt), and JAK/STAT. mdpi.comnih.govnih.govresearchgate.netmedchemexpress.comresearchgate.netresearchgate.netencyclopedia.pubresearchgate.networldscientific.commdpi.com
The inhibition of pathways like JAK/STAT and ERK1/2 has been linked to the anti-proliferative effects of escin in cancer cells. mdpi.com Escin has also been shown to activate p38 MAPK, which can be involved in inducing autophagy and apoptosis. researchgate.netresearchgate.net Furthermore, escin's anti-angiogenic effects in endothelial cells might be mediated through the inhibition of Akt signaling pathways. encyclopedia.pubmdpi.com Modulation of protein kinases such as SRC and MAPK1 has also been identified in network pharmacology studies exploring escin's mechanisms against neuropathic pain. nih.gov Non-genomic glucocorticoid-like effects of escin may also involve the modulation of protein kinase C and src kinase pathways. dovepress.comtandfonline.com
The intricate interactions of escin with these protein kinase pathways highlight their importance in mediating its diverse biological activities.
Here is a data table summarizing some of the key molecular targets and pathways discussed:
| Molecular Target/Pathway | Effect of α-Escin/Escin Mixture | Associated Biological Effects | References |
| Nuclear Factor-κB (NF-κB) | Inhibition of activation and expression | Anti-inflammatory, anti-proliferative, anti-metastasis | dovepress.commdpi.comresearchgate.netnih.govnih.govspandidos-publications.complos.org |
| Glucocorticoid Receptor (GR) | Increased expression, Glucocorticoid-like activity | Anti-inflammatory | dovepress.comtandfonline.comnih.govjmb.or.krbiocrick.comfrontiersin.orgresearchgate.netnih.govspandidos-publications.commdpi.com |
| Signal Transducer and Activator of Transcription 3 (STAT3) | Modulation (e.g., suppression of ERK/STAT3) | Promotion of apoptosis, Anti-proliferative | mdpi.comnih.govresearchgate.netmedchemexpress.comresearchgate.netresearchgate.net |
| Hypoxia-Inducible Factor 1-alpha (HIF1α) | Decreased expression and stability | Inhibition of angiogenesis, invasion, and metastasis | encyclopedia.pubdergipark.org.trmdpi.comresearchgate.netresearchgate.netresearchgate.net |
| Activator Protein-1 (AP-1) | Inhibition of expression | Anti-inflammatory, Antiviral | nih.govnih.govbiocrick.comencyclopedia.pubworldscientific.com |
| Protein Kinase Pathways (MAPK, Akt, etc.) | Modulation (inhibition, activation depending on pathway) | Anti-inflammatory, anti-proliferative, anti-angiogenic, apoptosis | mdpi.comnih.govnih.govresearchgate.netmedchemexpress.comresearchgate.netresearchgate.netencyclopedia.pubresearchgate.networldscientific.commdpi.com |
Mitogen-Activated Protein Kinases (MAPKs): ERK1/2, p38 MAPK
The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade involved in cellular responses to various extracellular stimuli. Studies have explored the effects of escin on key components of this pathway, namely ERK1/2 and p38 MAPK. Research suggests that escin can affect MAP kinase pathways, contributing to its anti-inflammatory or anti-neuropathic pain effects cephamls.comguidetopharmacology.org. Specifically, one study investigating β-escin's effects on human umbilical vein endothelial cells (HUVECs) found that while β-escin did not alter bFGF-induced ERK1/2 activation, it did show a slight inhibitory effect on p38 activation ayurvedjournal.com. These findings suggest a differential modulation of MAPK sub-pathways by escin components.
Phosphatidylinositol 3-Kinase (PI3K)/Akt/mTOR Pathway
The Phosphatidylinositol 3-Kinase (PI3K)/Akt/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is frequently observed in various diseases, including cancer guidetopharmacology.org. Multiple studies indicate that escin or β-escin can modulate this pathway ayurvedjournal.comguidetopharmacology.orgresearchgate.net. For instance, β-escin has been shown to repress Akt activation in HUVECs, suggesting that this signaling pathway could be a major target in its molecular mechanism ayurvedjournal.com. The modulation of the PI3K/Akt/mTOR pathway by escin components is often implicated in their reported antitumor and anti-angiogenic activities ayurvedjournal.comguidetopharmacology.orgresearchgate.net.
Glycogen Synthase Kinase-3 Beta (GSK3β)/β-catenin Pathway
The Glycogen Synthase Kinase-3 Beta (GSK3β)/β-catenin pathway, also known as the canonical Wnt pathway, plays a crucial role in cell fate determination, proliferation, and differentiation. Escin and β-escin have been shown to interact with this pathway. One study demonstrated that escin activates canonical Wnt/β-catenin signaling by promoting the proteasomal degradation of GSK3β in cultured human dermal papilla cells nih.govplos.org. This leads to the accumulation of β-catenin and enhanced expression of Wnt target genes nih.govplos.org. Conversely, another study focusing on β-escin in cholangiocarcinoma cells reported that β-escin could reverse multidrug resistance by inhibiting the activation of GSK3β/β-catenin pathways, indicating a context-dependent modulation nih.govresearchgate.net.
RhoA/ROCK Signaling Pathway
The RhoA/ROCK signaling pathway is involved in regulating various cellular processes, including cell motility, adhesion, and proliferation. Research suggests that β-escin can influence the RhoA/ROCK pathway, which may contribute to its effects on the tumor immune microenvironment researchgate.net. Further detailed studies are needed to fully elucidate the specific interactions and consequences of α-escin's influence on this pathway.
Protein Kinase C (PKC-α)
Protein Kinase C alpha (PKC-α) is a member of the PKC family of serine/threonine kinases involved in numerous cellular signaling events. A network pharmacology study investigating the molecular mechanisms of escin against neuropathic pain revealed that escin's effects might be related to the regulation of protein kinase C cephamls.comguidetopharmacology.org. While this suggests a potential interaction with PKC, further research is required to confirm the specific effects on PKC-α and the underlying mechanisms.
Focal Adhesion Kinase (FAK) Signaling
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a key role in cell adhesion, migration, and survival, often acting as a downstream effector of integrin signaling ayurvedjournal.comwikipedia.orgresearchgate.net. Research on a combination of natural compounds including escin (EBGS) demonstrated that this combination inhibited the expression of FAK in the context of reducing platelet adhesion to activated vascular endothelium researchgate.netmdpi.comnih.gov. This finding suggests that escin, as a component of this mixture, may influence FAK signaling, although the direct effect of isolated α-escin on FAK requires further investigation.
Cell Cycle and Apoptosis Regulators
Bcl-2 Family Proteins (Bcl-2, BAX, Bcl-xL)
The Bcl-2 family of proteins plays a critical role in regulating apoptosis, balancing pro-apoptotic (e.g., BAX) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members mdpi.comfrontiersin.org. Escin has been shown to influence the expression levels of these proteins, shifting the balance towards apoptosis induction.
Research indicates that escin can upregulate the expression of the pro-apoptotic protein BAX while downregulating the expression of the anti-apoptotic proteins Bcl-2 and Bcl-xL nih.govspandidos-publications.com. This modulation of the Bcl-2 family contributes to the activation of the mitochondrial-mediated apoptosis pathway nih.govspandidos-publications.com. For instance, in human osteosarcoma cells, escin treatment led to increased BAX levels and decreased Bcl-2 and Bcl-xL levels, coinciding with the induction of apoptosis nih.gov. Similarly, in human renal cancer cells, escin treatment decreased Bcl-2 and increased a cleaved fragment of BAX, although Bcl-xL levels remained unchanged in one cell line studied spandidos-publications.com.
| Protein | Effect of Escin Treatment | Cellular Context | Reference |
| BAX | Upregulation (increased) | Human osteosarcoma cells | nih.gov |
| BAX | Upregulation (cleaved) | Human renal cancer cells | spandidos-publications.com |
| Bcl-2 | Downregulation (decreased) | Human osteosarcoma cells | nih.gov |
| Bcl-2 | Downregulation (decreased) | Human renal cancer cells | spandidos-publications.com |
| Bcl-xL | Downregulation (decreased) | Human osteosarcoma cells | nih.gov |
| Bcl-xL | Unchanged | Human renal cancer cells | spandidos-publications.com |
This altered ratio of pro-apoptotic to anti-apoptotic Bcl-2 proteins facilitates the release of cytochrome c from mitochondria, a key step in initiating the caspase cascade and subsequent apoptotic cell death spandidos-publications.compsu.edu.
Caspases (e.g., Caspase-3)
Caspases are a family of proteases that are central executioners of apoptosis psu.edu. Escin has been demonstrated to induce caspase-dependent apoptosis, involving the activation of key caspases such as caspase-3, caspase-8, and caspase-9 nih.govspandidos-publications.com.
Studies show that escin treatment leads to increased expression of caspase-related proteins and the formation of apoptotic bodies, indicative of caspase activation nih.gov. Specifically, escin has been found to increase the levels of cleaved caspase-9 and caspase-3, as well as induce the cleavage of PARP (poly(ADP-ribose) polymerase), a substrate of activated caspases spandidos-publications.com. This activation of the caspase cascade is often linked to the mitochondrial-mediated apoptosis pathway, which is influenced by the Bcl-2 protein family nih.govspandidos-publications.compsu.edu.
| Protein | Effect of Escin Treatment | Cellular Context | Reference |
| Caspase-3 | Activation (increased cleaved form) | Human renal cancer cells | spandidos-publications.com |
| Caspase-9 | Activation (increased cleaved form) | Human renal cancer cells | spandidos-publications.com |
| PARP | Cleavage | Human renal cancer cells | spandidos-publications.com |
| Caspases | Activation (increased expression) | Human osteosarcoma cells | nih.gov |
Cyclins and Cell Cycle Arrest Proteins (e.g., p21WAF1/CIP1, p53, Cyclin A)
Cell cycle progression is tightly regulated by cyclins and cyclin-dependent kinases (CDKs), while proteins like p21WAF1/CIP1 and p53 act as important cell cycle inhibitors and tumor suppressors researchgate.netdntb.gov.uadoi.org. Escin has been shown to influence cell cycle progression, often inducing cell cycle arrest.
Research indicates that escin can induce the expression of p21WAF1/CIP1, a CDK inhibitor that plays a role in G1 and G2/M phase arrest researchgate.netaacrjournals.orgnih.gov. This induction of p21WAF1/CIP1 by escin can occur in a p53-independent manner, as observed in colon cancer cells with mutant p53 aacrjournals.org. While p53 is a known transcriptional activator of p21WAF1/CIP1, escin's effect on p21WAF1/CIP1 expression can bypass the need for wild-type p53 researchgate.netaacrjournals.org.
Furthermore, escin has been shown to decrease the expression levels of Cyclin A, a cyclin involved in S phase progression and entry into mitosis aacrjournals.org. The induction of p21WAF1/CIP1 and the downregulation of Cyclin A contribute to escin-induced cell cycle arrest, which can precede apoptosis aacrjournals.org.
| Protein | Effect of Escin Treatment | Cellular Context | Reference |
| p21WAF1/CIP1 | Upregulation (induced) | Human colon cancer cells | aacrjournals.org |
| Cyclin A | Downregulation (decreased) | Human colon cancer cells | aacrjournals.org |
| p53 | Not essential for p21 induction | Human colon cancer cells | aacrjournals.org |
Inflammatory Mediators and Enzymes
Escin is well-known for its anti-inflammatory properties, which are mediated through its effects on various inflammatory mediators and enzymes nih.govencyclopedia.pubresearchgate.netnih.gov.
Cytokines (e.g., TNF-α, IL-1β, IL-4, IL-6, IL-8, IL-10, IL-13, IL-17A, TSLP)
Cytokines are signaling molecules that play crucial roles in initiating and regulating inflammatory responses mdpi.com. Escin has been shown to modulate the production and expression of various pro-inflammatory and anti-inflammatory cytokines.
Studies demonstrate that escin can suppress the upregulation of pro-inflammatory cytokines such as TNF-α, IL-1β, IL-4, IL-6, IL-13, and TSLP nih.govjmb.or.krresearchgate.netresearcher.life. This inhibitory effect has been observed in various cell types and in vivo models of inflammation, such as atopic dermatitis nih.govjmb.or.krresearchgate.net. For instance, in a mouse model of atopic dermatitis, escin treatment suppressed the increased levels of TSLP, IL-4, IL-13, IL-1β, and TNF-α nih.govjmb.or.krresearchgate.net. Escin also inhibited the expression of IL-1β and IL-6 in LPS-stimulated macrophage cells nih.govjmb.or.kr.
While research primarily highlights the suppression of pro-inflammatory cytokines, the effects of escin on other cytokines like IL-8, IL-10, and IL-17A are also relevant in the context of inflammation and immune responses mdpi.comworldscientific.com. β-escin has been reported to inhibit the expression of IL-8 and IL-17A worldscientific.com.
| Cytokine | Effect of Escin Treatment | Cellular/Model Context | Reference |
| TNF-α | Suppression (decreased) | Atopic dermatitis mouse model | nih.govjmb.or.krresearchgate.net |
| TNF-α | Suppression (decreased) | LPS-stimulated synoviocytes & macrophages | nih.govresearchgate.net |
| IL-1β | Suppression (decreased) | Atopic dermatitis mouse model | nih.govjmb.or.krresearchgate.net |
| IL-1β | Suppression (decreased) | LPS-stimulated macrophage cells | nih.govnih.govjmb.or.kr |
| IL-4 | Suppression (decreased) | Atopic dermatitis mouse model | nih.govjmb.or.krresearchgate.net |
| IL-4 | Suppression (decreased) | TNF-α/IFN-γ-stimulated keratinocytes | jmb.or.kr |
| IL-6 | Suppression (decreased) | LPS-stimulated macrophage cells | nih.govnih.govjmb.or.kr |
| IL-8 | Inhibition | Not specified in detail in snippets | worldscientific.com |
| IL-10 | Not explicitly detailed in snippets | Relevant in inflammation/immune response | mdpi.com |
| IL-13 | Suppression (decreased) | Atopic dermatitis mouse model | nih.govjmb.or.krresearchgate.net |
| IL-17A | Inhibition | Not specified in detail in snippets | worldscientific.com |
| TSLP | Suppression (decreased) | Atopic dermatitis mouse model | nih.govjmb.or.krresearchgate.net |
| TSLP | Suppression (decreased) | TNF-α/IFN-γ-stimulated keratinocytes | jmb.or.kr |
These effects on cytokines highlight escin's broad anti-inflammatory potential by modulating the intricate network of inflammatory mediators.
Inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2)
Inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) are enzymes that play key roles in the production of nitric oxide (NO) and prostaglandins (B1171923), respectively, both of which are significant mediators of inflammation medchemexpress.com. Escin has been shown to inhibit the expression and activity of these enzymes.
Studies indicate that escin can suppress the LPS-induced overproduction of nitric oxide and inhibit the protein expression of iNOS and COX-2 in macrophage cells nih.govnih.govjmb.or.kr. This inhibition contributes to the anti-inflammatory effects of escin by reducing the levels of these pro-inflammatory molecules nih.govnih.govjmb.or.krresearchgate.net.
| Enzyme | Effect of Escin Treatment | Cellular Context | Reference |
| iNOS | Inhibition (decreased expression/activity) | LPS-stimulated macrophage cells | nih.govnih.govjmb.or.kr |
| COX-2 | Inhibition (decreased expression/activity) | LPS-stimulated macrophage cells | nih.govnih.govjmb.or.kr |
| NO | Suppression (decreased production) | LPS-stimulated macrophage cells | nih.govnih.govjmb.or.kr |
Matrix Metalloproteinases (MMPs), including MMP-3 and MMP-9
Matrix metalloproteinases (MMPs) are a family of enzymes involved in the degradation of the extracellular matrix, playing roles in tissue remodeling, wound healing, and also in pathological processes like inflammation and cancer progression researchgate.netkuleuven.bedntb.gov.uabiovendor.com. MMP-3 and MMP-9 are specific members of this family that have been investigated in the context of escin.
Research suggests that escin can act on targets such as MMP-9 nih.govresearchgate.net. Elevated levels of MMP-9 are associated with various chronic inflammatory conditions and play a role in the progression of certain diseases biovendor.com. Inhibition or modulation of MMPs, including MMP-3 and MMP-9, can be a mechanism by which escin exerts its effects nih.govresearchgate.netcore.ac.uk.
| Enzyme | Effect of Escin Treatment | Context | Reference |
| MMP-9 | Targeted/Affected | Neuropathic pain model (network pharmacology study) | nih.govresearchgate.net |
| MMPs (general) | Modulation/Inhibition | Relevant in inflammation and tissue remodeling | kuleuven.becore.ac.uk |
Further detailed research findings on the specific effects of α-escin on MMP-3 and MMP-9 expression and activity would provide a more comprehensive understanding of this interaction.
Phospholipase A2 (PLA2)
Phospholipase A2 (PLA2) enzymes play a crucial role in initiating the inflammatory response by releasing arachidonic acid from cell membrane phospholipids, which is then metabolized into various pro-inflammatory mediators like prostaglandins and leukotrienes. wikipedia.org Studies have indicated that escin can influence PLA2 activity. In vitro experiments using human umbilical vein endothelial cells (HUVECs) subjected to hypoxic conditions demonstrated that escin at concentrations of 100–750 ng/mL could inhibit the hypoxia-induced increase in PLA2 activity by 57–72%. nih.gov This suggests that α-escin, as a component of the escin mixture, may contribute to its anti-inflammatory effects by reducing the initial step of the arachidonic acid pathway. wikipedia.org The inhibition of PLA2 expression has also been documented in HUVECs treated with escin, further supporting its role in modulating this pathway. mdpi.comnih.gov
Cellular Structural and Functional Components
Beyond enzymatic targets, α-escin and related escins have been shown to interact with fundamental cellular structures and influence key cellular processes, particularly within endothelial cells.
Actin Cytoskeleton Integrity and Organization
The actin cytoskeleton is a dynamic structure critical for maintaining cell shape, migration, and endothelial barrier integrity. Research indicates that escin can significantly impact the actin cytoskeleton. Studies have shown that β-escin, a major component often discussed alongside α-escin, can induce a marked fall in actin cytoskeleton integrity in endothelial cells. researchgate.netnih.govplos.orgnih.govresearchgate.net This disruption involves the depolymerization of actin filaments, leading to morphological changes and remodeling of the cytoskeleton. nih.gov An increase in the ratio of globular actin (G-actin) to fibrillar actin (F-actin) has been observed in escin-treated cells, indicating a shift towards depolymerized actin. nih.gov This effect on the actin cytoskeleton is suggested to contribute to the reduced cell migration and altered endothelial monolayer permeability observed with escin treatment. researchgate.netnih.govplos.orgnih.govresearchgate.net While these findings are primarily attributed to β-escin, the close structural relationship between α-escin and β-escin suggests a potential similar influence on actin dynamics.
Cellular Cholesterol Homeostasis and Synthesis
Cholesterol plays a vital role in cell membrane structure and function, and its homeostasis is tightly regulated. Studies have revealed that escin can influence cellular cholesterol levels, particularly in endothelial cells. Research has demonstrated that β-escin can potently induce cholesterol synthesis in endothelial cells. researchgate.netnih.govplos.orgnih.govresearchgate.netconsensus.appconsensus.app This induction of cholesterol synthesis is closely followed by the observed changes in the actin cytoskeleton. researchgate.netnih.govplos.orgnih.govresearchgate.netconsensus.appconsensus.app The ability of saponins (B1172615) like escin to interact with cell membranes and potentially perturb cholesterol homeostasis has been recognized as a characteristic feature. nih.gov Although some saponins are known to cause cholesterol release and cytotoxicity, studies on β-escin suggest its pharmacological properties are not necessarily linked to reduced cell viability at relevant concentrations, implying a more nuanced modulation of cholesterol dynamics. nih.govplos.org The disturbance in cholesterol homeostasis induced by escin is considered a potential trigger for the cascade of cellular responses, including cytoskeletal rearrangements and downstream signaling effects. nih.govplos.org
Adhesion Molecules (e.g., VCAM-1, ICAM-1, PECAM-1)
Cell adhesion molecules (CAMs) expressed on the surface of endothelial cells, such as Vascular Cell Adhesion Molecule-1 (VCAM-1), Intercellular Cell Adhesion Molecule-1 (ICAM-1), and Platelet Endothelial Cell Adhesion Molecule-1 (PECAM-1), are crucial for mediating the adhesion and transmigration of leukocytes during inflammation. rndsystems.comnih.gov Elevated expression of these molecules is a hallmark of endothelial activation in inflammatory conditions. rndsystems.comnih.govnih.govnih.gov Research indicates that escin can modulate the expression of these adhesion molecules. Studies have shown that escin can prevent the hypoxia-induced disruption of the normal expression and distribution of PECAM-1 in HUVECs, suggesting a protective effect on endothelial integrity. nih.govmdpi.comnih.govresearchgate.netmdpi.comdovepress.com Furthermore, VCAM-1 and ICAM-1 have been identified as molecular targets in studies investigating escin's effects on vascular endothelium under inflammatory conditions. nih.govresearchgate.net Escin has been shown to reduce the expression of ICAM-1, and this effect may be mediated through the inhibition of pathways like NF-κB, which is known to regulate the expression of adhesion molecules. nih.govworldscientific.com The modulation of these adhesion molecules by escin contributes to its ability to reduce neutrophil and leukocyte adherence to the endothelium, thereby mitigating inflammatory responses and reducing vascular permeability. nih.govmdpi.comscirp.org
Analogs and Derivatives of α Escin: Structure Activity Relationship Studies
Characterization of Natural Escin (B49666) Isomers and Congeners
Escin is not a single compound but rather a mixture of saponins (B1172615). The main active component is typically considered to be β-escin, although the mixture also contains α-escin and various other components, including protoescigenin, barringtogenol, and cryptoescin. wikipedia.orgwikipedia.org These compounds are monodesmosidic saponins, meaning they consist of a triterpene aglycone (specifically, an oleanane-type) attached to a branched glycan chain at the C-3 position. nih.govumons.ac.be
The structural diversity among natural escins arises from variations in the aglycone and the attached sugar moieties, as well as the presence of acyl groups at specific positions. nih.govumons.ac.be Escins and isoescins are distinguished by the position of an acetyl group; escins typically have an acetyl group at C-22, while isoescins have it at C-28. nih.govumons.ac.be Both can also have tigloyl or angeloyl groups at C-21. nih.govumons.ac.be Cryptoescin is reported to contain C-28-O-acetyl saponins (isoescins), while β-escin contains C-22-O-acetyl saponins (escins), and α-escin is described as a mixture of crypto- and β-escin. nih.gov
Strategies for Chemical Synthesis and Modification of Escin Analogs
Chemical synthesis and modification of natural products like escin are valuable strategies for generating analogs with altered biological activities and for conducting structure-activity relationship studies. d-nb.infoscribd.com While the total synthesis of complex saponins can be challenging, approaches involving the modification of naturally isolated escins or their aglycones, such as protoescigenin, are employed. scribd.comchemsrc.com
Strategies include the selective protection of functional groups on the aglycone, followed by reactions to introduce or modify acyl groups and attach different sugar units. scribd.comchemsrc.com Hydrolysis, for instance, can be used to detach acyl moieties at C-21 and C-22, yielding derivatives with different substitution patterns. nih.gov Transesterification reactions can also be employed to modify the ester groups present on the aglycone. nih.govresearchgate.net These chemical transformations allow for the creation of a library of escin analogs with variations in the aglycone structure, the type and position of acyl groups, and the composition and linkage of the sugar chain.
Investigation of Biological Activities of Modified Escins and Derivatives in Preclinical Models
Modified escins and derivatives are investigated in various preclinical models to assess their biological activities, including anti-inflammatory, anti-edematous, anti-cancer, and antiviral effects. researchgate.netnih.govnih.govsemanticscholar.org These studies often involve in vitro assays using cell lines and in vivo experiments using animal models of disease. nih.govsemanticscholar.org
For example, studies have evaluated the anti-inflammatory activity of escin in LPS-treated macrophage cells, observing suppression of inflammatory mediators. nih.gov Investigations in animal models of acute inflammation and intestinal mucosal injury have also demonstrated the effects of escin administration. semanticscholar.org Furthermore, the antiviral activities of escin derivatives, particularly against coronaviruses, have been explored in cell-based assays. nih.govnih.gov Cytotoxicity against various cancer cell lines is another key area of investigation for escin analogs. nih.govuj.edu.pl
These preclinical studies provide crucial data on the potential therapeutic applications of modified escins and help to elucidate how structural changes impact their biological effects.
Elucidation of Structure-Activity Relationships for Enhanced Efficacy or Specificity
Structure-activity relationship (SAR) studies are fundamental to understanding which parts of the escin molecule are responsible for its observed biological activities and how modifications can lead to enhanced efficacy or specificity. nih.govnih.govdntb.gov.ua
Importance of Acylations at C-21 and C-22 for Cytotoxicity
Research has highlighted the significant role of acylation at the C-21 and C-22 positions of the triterpene aglycone in the cytotoxic effects of escins and related saponins. nih.govuj.edu.plsfasu.edu Studies comparing compounds with different acylation patterns have shown that the presence of acyl groups, particularly angeloyl or tigloyl groups, at both C-21 and C-22 is important for potent cytotoxicity towards tumor cells. nih.govnih.govuj.edu.pl
For instance, studies on related triterpenoid (B12794562) saponins have indicated that the removal of acyl groups at C-21 and C-22 can significantly reduce or abolish cytotoxic and hemolytic activities. nih.govuj.edu.pl Compounds with diangeloyl groups at these positions have demonstrated higher cytotoxicity compared to those with only one acyl group or none. nih.gov This suggests that the nature and position of these acyl substituents are critical determinants of cytotoxic potential.
| Compound | Acylation at C-21 | Acylation at C-22 | Cytotoxicity (IC50) |
|---|---|---|---|
| Xanifolia-Y | Angeloyl | Angeloyl | 2 µg/ml (OVCAR3 cells) nih.gov |
| Xanifolia-X | None | Angeloyl | 6 µg/ml (OVCAR3 cells) nih.gov |
| β-escin | Angeloyl or Tigloyl | Acetyl | 10 µg/ml (OVCAR3 cells) nih.gov |
| Desacylated Escin | None | None | >120 µg/ml (OVCAR3 cells) nih.gov |
Note: IC50 values are approximate and can vary depending on the cell line and experimental conditions.
Influence of Sugar Units on Biological Activity
The sugar moiety attached to the aglycone at the C-3 position also plays a crucial role in the biological activity of saponins, including escins. nih.govnih.govuj.edu.pl The hydrophilic nature of the sugar chain contributes to the amphiphilic character of saponins, which is important for their interactions with cell membranes and their biological functions. uj.edu.pluj.edu.pl
Advanced Research Methodologies and Future Directions in α Escin Studies
Application of Omics Technologies (e.g., Proteomics) for Comprehensive Molecular Profiling
Omics technologies, such as genomics, transcriptomics, and metabolomics, provide powerful tools for the comprehensive molecular profiling of biological systems in response to external stimuli, including natural compounds like α-escin. These technologies enable researchers to simultaneously analyze vast numbers of genes, transcripts, or metabolites, offering a holistic view of cellular processes. While the search results highlight the general application of omics technologies in the study of plant natural product biosynthesis and medicinal plant characterization maxapress.comresearchgate.net, specific published studies detailing comprehensive omics profiling (e.g., proteomics or transcriptomics) of cells or tissues treated directly with α-escin were not prominently found in the provided search results. However, the principles of these technologies are highly relevant. Proteomics, for instance, could be used to identify and quantify changes in protein expression levels in cells exposed to α-escin, providing insights into affected signaling pathways and cellular functions. Similarly, transcriptomics could reveal alterations in gene expression. The integration of multi-omics data, often facilitated by bioinformatics and artificial intelligence, holds significant potential to decipher the complex molecular mechanisms underlying the biological effects of α-escin maxapress.comfrontiersin.org.
Network Pharmacology and Computational Modeling for Target Identification
Network pharmacology is an emerging discipline that integrates bioinformatics, systems biology, and polypharmacology to investigate the complex interactions between drugs, biological targets, and diseases within biological networks frontiersin.org. This approach is particularly well-suited for studying traditional medicines and natural compounds like escin (B49666), which often exert their effects by modulating multiple targets and pathways simultaneously frontiersin.org. Network pharmacology studies on escin have been conducted to explore its mechanisms in various conditions, such as obesity and neuropathic pain europeanreview.orgresearchgate.net. For instance, a network pharmacology study investigating escin against neuropathic pain predicted a total of 94 potential targets, identifying SRC, MMP9, PTGS2, and MAPK1 as core candidate targets nih.govresearchgate.netresearchgate.net. Gene Ontology (GO) and KEGG enrichment analyses in this study suggested that escin's effects might involve the regulation of protein kinase C, MAP kinase, TRP channels, and the TNF signaling pathway nih.govresearchgate.net.
Computational modeling techniques complement network pharmacology by providing detailed insights into the interactions between α-escin and its potential targets at the molecular level wu.ac.thwu.ac.th.
Molecular Docking and Molecular Dynamics Simulations
Molecular docking is a computational technique used to predict the preferred orientation (binding mode) of a small molecule (ligand) when bound to a receptor (protein) to form a stable complex sci-hub.sewu.ac.th. Molecular dynamics (MD) simulations, on the other hand, simulate the physical movements of atoms and molecules over time, providing insights into the stability of the ligand-receptor complex and the dynamic nature of their interaction wu.ac.thmdpi.comnih.gov.
These techniques have been applied to study the interactions of escin with various biological targets. For example, molecular docking and MD simulations have been used to investigate the binding of escin isomers to heat shock proteins (HSPs) like HSP70 and HSP90, suggesting that escin isomers can bind to the ATP-binding domain of these proteins researchgate.netcolab.ws. Studies have also utilized molecular docking and dynamics to examine the interaction of escin (or beta-escin) with SARS-CoV-2 spike protein, exploring its potential antiviral properties wu.ac.thwu.ac.thwu.ac.th. Furthermore, molecular docking studies have been performed to assess the binding affinity of escin to enzymes like Superoxide (B77818) Dismutase (SOD) and Catalase (CAT) sci-hub.sedntb.gov.ua. The core targets identified through network pharmacology, such as SRC, MMP9, PTGS2, and MAPK1, have also been subjected to molecular docking and molecular dynamics simulations to validate escin's binding activity and the stability of these interactions nih.govresearchgate.netresearchgate.net.
Data from such computational studies can provide valuable hypotheses regarding the molecular targets of α-escin and the nature of its interactions, guiding further experimental validation.
Table 1: Examples of Targets Studied Using Molecular Docking and Dynamics with Escin
| Target Protein | Escin Form Studied | Computational Method(s) | Key Findings (Binding/Interaction) | Source(s) |
| SRC | Escin (mixture) | Docking, MD Simulation | Strong and stable binding | nih.govresearchgate.netresearchgate.net |
| MMP9 | Escin (mixture) | Docking, MD Simulation | Strong and stable binding | nih.govresearchgate.netresearchgate.net |
| PTGS2 (COX-2) | Escin (mixture) | Docking, MD Simulation | Strong and stable binding | nih.govresearchgate.netresearchgate.net |
| MAPK1 | Escin (mixture) | Docking, MD Simulation | Strong and stable binding | nih.govresearchgate.netresearchgate.net |
| SOD | Escin (mixture) | Docking | Binding to catalytic region | sci-hub.sedntb.gov.ua |
| CAT | Escin (mixture) | Docking | Binding affinity compared to SOD | sci-hub.sedntb.gov.ua |
| HSP70 | Escin isomers | Docking, MD Simulation | Binding to ATP-binding domain | researchgate.netcolab.ws |
| HSP90 | Escin isomers | Docking, MD Simulation | Binding to ATP-binding domain | researchgate.netcolab.ws |
| SARS-CoV-2 Spike Protein | B-escin (mixture component) | Docking, MD Simulation | Stronger interaction with nanoparticles | wu.ac.thwu.ac.thwu.ac.th |
Development and Utilization of Advanced In Vitro Models
Advanced in vitro models offer more physiologically relevant systems compared to traditional two-dimensional (2D) cell cultures, allowing for a better understanding of cellular responses to compounds like α-escin in a microenvironment that more closely mimics in vivo conditions nih.govrevvity.com. Various cell lines and primary cells have been used to study escin's effects in vitro, including human umbilical vein endothelial cells (HUVECs), renal cancer cells (786-O and Caki-1), HaCaT keratinocytes, and RAW 264.7 macrophages dovepress.comnih.govmdpi.commdpi.comspandidos-publications.comjmb.or.kr.
Co-culture Systems for Cell-Cell Interaction Studies
Co-culture systems involve the simultaneous culture of two or more different cell types, allowing researchers to study cell-cell interactions and the effects of a compound within a more complex cellular environment nih.gov. While co-culture models are recognized as valuable advanced in vitro tools nih.gov, specific studies utilizing co-culture systems to investigate the effects of α-escin were not identified in the provided search results. However, given α-escin's known effects on vascular permeability and inflammation, co-culture models involving endothelial cells and immune cells, for example, could be valuable for future research to understand how α-escin modulates cellular communication and interactions in relevant physiological or pathological contexts.
Three-Dimensional (3D) Cell Culture Models
Three-dimensional (3D) cell culture models, such as spheroids and organoids, provide a more realistic representation of tissue structure and function compared to 2D cultures nih.govrevvity.comfrontiersin.org. Cells in 3D cultures exhibit different gene expression profiles, cell morphology, and responses to stimuli than in 2D revvity.com. 3D models have been utilized in escin research, particularly for studying its effects on angiogenesis and cancer. For instance, 3D cultures of HUVECs have been used to evaluate the inhibitory effects of beta-escin on tube formation, a key process in angiogenesis mdpi.com. An organotypic culture model mimicking the human ovarian cancer metastatic microenvironment was used in a screen that identified beta-escin as a compound preventing ovarian cancer adhesion, invasion, and metastasis nih.gov. These 3D models offer a more predictive platform for assessing the potential efficacy of α-escin in complex biological processes.
Strategies for Modulating α-Escin Bioavailability in Research Models
Modulating the bioavailability of α-escin is a critical area of research aimed at enhancing its therapeutic efficacy in various research models. Poor water solubility can limit the absorption and distribution of certain compounds, including some forms of escin mdpi.com. Strategies to overcome this challenge are being investigated.
Liposomal encapsulation is one such advanced research methodology being explored to improve the bioavailability and delivery of escin. Studies have demonstrated that encapsulating escin within liposomes can significantly increase its bioavailability in research settings mdpi.com. For instance, research on sodium aescinate (SA), a water-soluble salt of escin, has shown that liposome (B1194612) encapsulation can modify it into a more stable and effective form for intravenous administration in research studies researchgate.net. Liposomal formulations of sodium aescinate have demonstrated favorable physical properties, such as mean particle size and polydispersity index, and exhibited sustained release characteristics in vitro researchgate.net. In vivo studies using liposome-encapsulated sodium aescinate have indicated improved efficacy compared to non-encapsulated forms in research models researchgate.net.
Other approaches to enhance the solubility and potentially the bioavailability of poorly water-soluble drugs, which could be relevant to α-escin research, include the use of solid dispersion techniques, supercritical fluid technology, and various nanotechnological approaches like nanoparticles and nanoemulsions mdpi.comjaptronline.com. Research into these methods aims to develop delivery systems that can improve the absorption and distribution of α-escin in experimental settings, thereby potentially enhancing its therapeutic effects in research models.
Combinatorial Research with Other Bioactive Compounds for Synergistic Effects
Combinatorial research investigating the synergistic effects of α-escin with other bioactive compounds is an active area of study, particularly in the context of enhancing therapeutic outcomes in research models. Recent studies have explored the efficacy of escin in combination with other approved drugs, demonstrating potential for synergy and increased bioavailability, which could broaden their effects mdpi.comresearchgate.net.
One notable area of investigation is the synergistic anti-inflammatory effect of escin when combined with glucocorticoids in research models. Studies in bilaterally adrenalectomized rats have shown that co-administration of escin with corticosterone (B1669441) significantly reduced inflammation indicators like exudate volume and white blood cell count in pleuritis models, whereas suboptimal concentrations of either compound alone did not show marked effects nih.gov. In vitro studies using LPS-stimulated macrophage cells have also demonstrated that a combination of suboptimal concentrations of escin and corticosterone inhibited the secretion of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-α (TNF-α), and interleukin-1β (IL-1β) nih.gov. These findings suggest that escin can synergize with glucocorticoids to enhance their anti-inflammatory effects in research settings nih.gov.
Further research using network pharmacology approaches has investigated the combination of escin with low-dose dexamethasone (B1670325) in experimental arthritis models. This combination significantly decreased the arthritic index, reduced paw swelling, and suppressed levels of inflammatory cytokines like IL-6 and TNF-α frontiersin.orgnih.gov. The combination therapy demonstrated improved anti-arthritic effects compared to low-dose dexamethasone alone and also appeared to mitigate some effects observed with higher doses of glucocorticoids in research models frontiersin.orgnih.gov. These studies suggest that combining escin with other compounds could offer a strategy to achieve enhanced therapeutic effects, potentially allowing for lower doses of the co-administered agent in research applications frontiersin.org.
Elucidation of Remaining Unknown Mechanisms of Action
Despite significant research into α-escin, the precise molecular mechanisms underlying some of its observed effects are still being elucidated. While its anti-oedematous, anti-inflammatory, and venotonic properties are well-documented, the intricate details of how α-escin interacts at the cellular and molecular level continue to be investigated nih.govplos.org.
Research has indicated that α-escin's anti-inflammatory effects may involve the modulation of inflammatory pathways. Studies have linked its activity to the inhibition of NF-κB signal transduction, a key pathway involved in inflammatory responses mdpi.complos.org. By inhibiting NF-κB activation, α-escin can lead to the down-expression of pro-inflammatory proteins plos.org. Furthermore, α-escin has been shown to affect the release of inflammatory mediators such as TNF-α, IL-1β, and IL-6 in various research models nih.govfrontiersin.orgnih.gov.
The effect of α-escin on vascular permeability, which contributes to its anti-oedematous properties, is another area of ongoing investigation. While it is known to reduce vascular permeability in inflamed tissues, the exact molecular events involved are still being explored nih.gov. Some research suggests an effect on endothelial cell function and integrity nih.govplos.org.
The interaction of α-escin with the bradykinin (B550075) pathway is also being studied as a potential mechanism contributing to its anti-oedema effects researchgate.net. While the inhibition of this pathway is considered advantageous, the specific molecular interactions remain an area requiring further research researchgate.net.
Furthermore, the mechanisms behind α-escin's reported anti-cancer effects in various cell lines and in vivo models are not fully understood spandidos-publications.comnih.gov. Research suggests that α-escin can induce apoptosis, reduce cell proliferation, and inhibit metastasis through various pathways, but the comprehensive molecular picture is still being assembled spandidos-publications.comnih.govworldscientific.com. Studies have indicated involvement of pathways such as ATM/γH2AX, RhoA/Rock, GSK-3β/β-Catenin, HER2/HER3/Akt, and PI3K/Akt signaling, as well as effects on cell cycle regulators and anti-apoptotic proteins worldscientific.com. However, the specific roles and interactions of α-escin within these complex networks require further detailed investigation. The precise molecular targets and signaling cascades modulated by α-escin are subjects of ongoing research aimed at a complete understanding of its biological activities.
Q & A
Q. How can researchers ensure reproducibility in α-escin studies?
- Methodological Answer : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) data principles. Share raw chromatograms, NMR spectra, and experimental protocols in public repositories (e.g., Zenodo). Collaborate with independent labs for cross-validation .
Q. What statistical approaches address variability in α-escin’s biological outcomes?
- Methodological Answer : Use Bayesian hierarchical models to account for batch effects and inter-lab variability. For dose-response studies, apply nonlinear mixed-effects modeling (NONMEM) to identify outliers and adjust for confounding factors .
Q. How to validate α-escin’s mechanism of action in complex biological systems?
- Methodological Answer : Combine transcriptomics (RNA-seq) and proteomics (SWATH-MS) to map pathways in treated vs. control cells. Validate targets via CRISPR/Cas9 knockout models and surface plasmon resonance (SPR) for binding affinity assays .
Q. What strategies integrate multi-omics data in α-escin research?
Q. How to assess α-escin’s stability in novel drug formulations?
- Methodological Answer : Perform accelerated stability testing (40°C/75% RH for 6 months) with HPLC-UV monitoring. Use Arrhenius kinetics to predict shelf life. For gels/tablets, evaluate excipient compatibility via DSC (differential scanning calorimetry) .
Q. What cross-disciplinary methods address α-escin’s understudied applications?
- Methodological Answer : Partner with computational chemists for molecular docking studies to predict α-escin’s interactions with non-traditional targets (e.g., ion channels). Validate using patch-clamp electrophysiology in neuronal models .
Tables for Quick Reference
| Analytical Technique | Application | Key Parameters | Reference |
|---|---|---|---|
| TLC-densitometry | Quantification in tablets/gels | Mobile phase: n-butanol–acetic acid–water (30:7:13) | |
| HPLC-MS/MS | Pharmacokinetic profiling | Column: C18, gradient elution with 0.1% formic acid | |
| NMR spectroscopy | Isomer purity validation | 600 MHz, DMSO-d6 solvent |
| Experimental Design Tip | Purpose | Reference |
|---|---|---|
| Use cyclodextrin solubilization | Enhance bioavailability in in vivo models | |
| Include β-escin controls | Isolate α-escin-specific effects | |
| Publish negative results | Mitigate publication bias |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
